(R)-7,8-difluorochroman-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677276 | |
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213550-52-7 | |
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (R)-7,8-difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7,8-difluorochroman-4-amine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of potent and selective Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and its role in the synthesis of advanced therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a chiral compound with the (R)-configuration at the C4 position of the chroman ring. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and metabolic stability.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| Synonyms | (R)-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | Not Available |
| CAS Number | 1213550-52-7[1][2] | 1266231-84-8[3] |
| Molecular Formula | C₉H₉F₂NO[1] | C₉H₁₀ClF₂NO[3] |
| Molecular Weight | 185.17 g/mol [1] | 221.63 g/mol [3] |
| Appearance | Colorless (predicted)[1] | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | 225.2 ± 40.0 °C (Predicted for S-enantiomer) | Not Available |
| Density | 1.292 ± 0.06 g/cm³ (Predicted for S-enantiomer) | Not Available |
| pKa | 8.28 ± 0.20 (Predicted for S-enantiomer) | Not Available |
| Solubility | Not Available | Not Available |
Storage and Stability: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] It should be kept in a dark place and sealed in a dry container.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C4, and the methylene protons at C2 and C3. The protons on the carbon adjacent to the nitrogen (C4) would likely appear in the range of 2.3-3.0 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the fluorine atoms will show C-F coupling. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon bearing the amino group (C4) and the carbons of the heterocyclic ring will have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for the characterization of fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts being sensitive to the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, as a primary aromatic amine, is expected to exhibit the following characteristic absorption bands:
-
N-H Stretching: Two medium bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.
-
N-H Bending: A band in the region of 1650-1580 cm⁻¹.
-
C-N Stretching: A strong band for the aromatic C-N stretch is expected in the range of 1335-1250 cm⁻¹.
-
C-F Stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bonds.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1500-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the heterocyclic ring. Alpha-cleavage, a characteristic fragmentation of amines, would result in the loss of an alkyl radical adjacent to the nitrogen.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly published in readily accessible scientific literature. However, the synthesis of chiral chroman-4-amines is a well-established area of organic chemistry. The general approach often involves the asymmetric reduction of the corresponding chroman-4-one.
One potential synthetic route involves the following conceptual steps:
-
Synthesis of 7,8-difluorochroman-4-one: This precursor can be synthesized from commercially available starting materials through methods such as intramolecular cyclization of a corresponding fluorinated phenol derivative.
-
Asymmetric Reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the ketone. This can be achieved using various methods:
-
Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a chiral ligand.
-
Enzymatic Reduction: Utilizing a ketoreductase enzyme that selectively produces the (R)-alcohol, which can then be converted to the amine.
-
Chiral Reducing Agents: Using stoichiometric chiral reducing agents like those derived from boranes.
-
-
Conversion to the Amine: The resulting (R)-7,8-difluorochroman-4-ol can be converted to the amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine equivalent.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt) to achieve high enantiomeric and chemical purity.
Role in Drug Development: HIF-2α Inhibition
The primary significance of this compound in drug development lies in its role as a crucial intermediate for the synthesis of small-molecule inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α). HIF-2α is a transcription factor that plays a key role in the cellular response to hypoxia and is a validated target in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).
In the synthesis of HIF-2α inhibitors, this compound serves as a chiral scaffold onto which other pharmacophoric elements are attached. The specific stereochemistry and the fluorine substitution pattern of this intermediate are often critical for achieving high potency and selectivity for the HIF-2α target. The development of these inhibitors represents a significant advancement in targeted cancer therapy.
Conclusion
This compound is a valuable and specialized chemical entity with a critical role in the development of novel therapeutics targeting the HIF-2α signaling pathway. While detailed public data on its specific physicochemical properties and spectral characteristics are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research and publication of detailed experimental data would be beneficial to the broader scientific community. This document serves as a foundational resource for researchers and drug development professionals working with this important building block.
References
Synthesis of (R)-7,8-Difluorochroman-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for (R)-7,8-difluorochroman-4-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The guide details the synthesis of the key precursor, 7,8-difluorochroman-4-one, followed by an exploration of both chemical and biocatalytic methods for the crucial asymmetric reduction to the corresponding (R)-alcohol. Finally, it outlines the stereoselective conversion of the alcohol to the target amine. This document is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in the efficient and enantioselective production of this important chiral building block.
Synthesis of the Precursor: 7,8-Difluorochroman-4-one
The synthesis of the key intermediate, 7,8-difluorochroman-4-one, is a critical first step. A common and effective strategy commences with 2,3-difluorophenol and proceeds through a two-step sequence involving a Michael addition followed by an intramolecular Friedel-Crafts cyclization.
Synthesis of 3-(2,3-Difluorophenoxy)propanoic Acid
The initial step involves the reaction of 2,3-difluorophenol with acrylonitrile via a Michael addition, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid.
Experimental Protocol:
A mixture of 2,3-difluorophenol, acrylonitrile, and a suitable base (e.g., sodium hydroxide) in a solvent such as water or a water/acetonitrile mixture is stirred at room temperature. After completion of the reaction, the intermediate nitrile is hydrolyzed, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), to yield 3-(2,3-difluorophenoxy)propanoic acid.
Intramolecular Friedel-Crafts Cyclization
The synthesized 3-(2,3-difluorophenoxy)propanoic acid is then cyclized to form the chromanone ring system. This intramolecular Friedel-Crafts reaction is typically promoted by a strong acid.
Experimental Protocol:
3-(2,3-Difluorophenoxy)propanoic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), at an elevated temperature. The reaction mixture is then quenched with ice water, and the product, 7,8-difluorochroman-4-one, is extracted with an organic solvent.
Asymmetric Reduction of 7,8-Difluorochroman-4-one to (R)-7,8-Difluorochroman-4-ol
The enantioselective reduction of the prochiral 7,8-difluorochroman-4-one to the (R)-alcohol is the most critical step in establishing the desired stereochemistry of the final product. Both chemical and biocatalytic methods have proven effective for this transformation.
Chemical Methods: Asymmetric Catalysis
The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.
Experimental Protocol:
To a solution of 7,8-difluorochroman-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added the (R)-CBS catalyst. A borane source, such as borane-dimethyl sulfide complex (BMS), is then added dropwise. The reaction is stirred at low temperature until completion, followed by a careful quench with methanol and work-up to afford (R)-7,8-difluorochroman-4-ol.
Asymmetric transfer hydrogenation (ATH) offers an alternative to borane-based reductions, often using more readily handled hydrogen donors like isopropanol or formic acid in the presence of a chiral transition metal catalyst.
Experimental Protocol:
A solution of 7,8-difluorochroman-4-one, a chiral ruthenium or rhodium catalyst (e.g., a Ru(II)-TsDPEN complex), and a hydrogen donor (e.g., a formic acid/triethylamine mixture) in a suitable solvent is stirred at a controlled temperature. Upon completion, the reaction is worked up to isolate the chiral alcohol.
Biocatalytic Method: Ketoreductase (KRED) Mediated Reduction
Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and green alternative for the synthesis of chiral alcohols. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. A biocatalytic approach has been successfully applied to the reduction of the similar 5,7-difluorochroman-4-one, suggesting its applicability to the 7,8-difluoro isomer.[1]
Experimental Protocol:
A suspension of 7,8-difluorochroman-4-one in a buffered aqueous solution (e.g., phosphate buffer) is treated with a selected ketoreductase (KRED) and a cofactor (e.g., NADPH or NADH). A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) or isopropanol and a secondary alcohol dehydrogenase, is typically employed to ensure catalytic turnover. The reaction is agitated at a controlled temperature and pH. Upon completion, the product is extracted with an organic solvent.
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Enzyme | Hydrogen/Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| CBS Reduction | (R)-CBS Catalyst | Borane-DMS | >90 | >95 |
| ATH | Chiral Ru/Rh Complex | HCOOH/NEt₃ or i-PrOH | >90 | >95 |
| Biocatalytic | Ketoreductase (KRED) | NADPH/NADH (with regeneration) | >95 | >99 |
Conversion of (R)-7,8-Difluorochroman-4-ol to this compound
The final step in the synthesis is the conversion of the chiral alcohol to the corresponding amine with retention of stereochemistry at the C4 position. A common and effective method to achieve this is through a Mitsunobu reaction to introduce an azide, followed by its reduction. This two-step sequence proceeds with an overall retention of configuration due to a double inversion of stereochemistry. However, for a direct conversion with retention, a different strategy would be required. To obtain the (R)-amine from the (R)-alcohol, a method involving inversion of stereochemistry is necessary. The Mitsunobu reaction is an ideal candidate for this transformation.
Mitsunobu Reaction for Azide Formation (with Inversion)
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of nucleophilic substitution products, including azides, with inversion of stereochemistry.[2][3][4]
Experimental Protocol:
To a solution of (R)-7,8-difluorochroman-4-ol, triphenylphosphine (PPh₃), and an azide source such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (generated in situ) in an anhydrous aprotic solvent (e.g., THF) is added a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The resulting (S)-7,8-difluoro-4-azidochromane is then isolated after work-up and purification.
Reduction of the Azide to the Amine
The azide intermediate is then reduced to the primary amine. The Staudinger reaction is a mild and efficient method for this transformation.[5][6][7][8]
Experimental Protocol:
The (S)-7,8-difluoro-4-azidochromane is dissolved in a suitable solvent mixture, such as THF and water, and treated with triphenylphosphine. The reaction mixture is stirred, often with gentle heating, until the azide is fully converted to the amine. An alternative reduction method is catalytic hydrogenation over a palladium catalyst. The resulting (S)-7,8-difluorochroman-4-amine is then isolated.
Note: The above two-step procedure starting from (R)-7,8-difluorochroman-4-ol will yield (S)-7,8-difluorochroman-4-amine due to the inversion in the Mitsunobu step. To obtain the target (R)-amine, one must start with (S)-7,8-difluorochroman-4-ol.
Synthesis Pathway Diagrams
Caption: Overall synthesis pathway for (S)-7,8-difluorochroman-4-amine.
Caption: Experimental workflows for asymmetric reduction.
Conclusion
This technical guide has detailed robust and versatile synthetic pathways for the preparation of the chiral building block this compound. The synthesis of the key intermediate, 7,8-difluorochroman-4-one, can be efficiently achieved from 2,3-difluorophenol. The subsequent asymmetric reduction of the ketone is a pivotal step, for which both highly selective chemical methods, such as the CBS reduction and asymmetric transfer hydrogenation, and a green and highly efficient biocatalytic approach using ketoreductases are available. The conversion of the resulting chiral alcohol to the target amine can be accomplished with control of stereochemistry via a Mitsunobu reaction followed by azide reduction. The choice of the specific route and method will depend on factors such as substrate availability, desired scale, cost, and environmental considerations. The provided experimental protocols and data serve as a solid foundation for researchers and drug development professionals to successfully synthesize this compound for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Profile of (R)-7,8-difluorochroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (R)-7,8-difluorochroman-4-amine. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in the characterization of this and similar compounds.
Introduction
This compound is a fluorinated cyclic amine of interest in medicinal chemistry and drug discovery due to its unique structural and electronic properties. The fluorine substituents can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent pharmacological studies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups, including a primary amine, a difluoro-substituted aromatic ring, an aliphatic ether, and a chiral center.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.8 | m | 2H | Aromatic H |
| ~ 4.4 - 4.2 | m | 2H | O-CH ₂ |
| ~ 4.1 - 4.0 | t | 1H | CH -NH₂ |
| ~ 2.2 - 2.0 | m | 2H | CH ₂-CH |
| ~ 1.7 | br s | 2H | NH ₂ |
Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The aromatic protons will likely exhibit complex splitting patterns due to fluorine coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 140 (d, J ≈ 240-250 Hz) | C -F |
| ~ 140 - 130 (d, J ≈ 240-250 Hz) | C -F |
| ~ 125 - 115 | Aromatic C |
| ~ 120 - 110 | Aromatic C |
| ~ 65 - 60 | O-C H₂ |
| ~ 50 - 45 | C H-NH₂ |
| ~ 35 - 30 | C H₂-CH |
Note: The carbon signals for the fluorine-bearing aromatic carbons will appear as doublets with large coupling constants (J).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands)[1][2] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend (scissoring)[2] |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-F stretch |
| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[2] |
| 1150 - 1050 | Strong | C-O-C stretch (aryl alkyl ether) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 185 | Molecular Ion (M⁺) |
| 168 | [M-NH₃]⁺ |
| 156 | [M-C₂H₅]⁺ (from chroman ring cleavage) |
| 127 | [Difluorophenoxy]⁺ fragment |
| 30 | [CH₂NH₂]⁺ (alpha-cleavage) |
Note: The molecular ion peak is expected for this compound. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[3][4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[6][7]
-
2D NMR: For complete structural elucidation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.[8]
-
-
Data Analysis: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[5] Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[5]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the observed frequencies to correlation tables.[9]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).[5]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.[10][11] Common ionization techniques include Electron Ionization (EI) for fragmentation analysis and ESI for softer ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.[12]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chiral compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chiral molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. omicsonline.org [omicsonline.org]
- 9. photometrics.net [photometrics.net]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. uni-saarland.de [uni-saarland.de]
Predictive Analysis of the Mechanism of Action for (R)-7,8-difluorochroman-4-amine: A Technical Guide for Researchers
Introduction
(R)-7,8-difluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific enantiomer is not extensively available in public literature, the chroman-4-amine and related chroman-4-one cores are associated with a diverse range of biological activities. This guide provides a predictive analysis of the potential mechanism of action for this compound, drawing upon the established pharmacology of structurally similar compounds. The stereochemistry at the C4 position, featuring an (R)-amine, and the fluorine substitutions at the C7 and C8 positions are critical determinants of its potential biological interactions. This document is intended for researchers and drug development professionals interested in the therapeutic potential of novel chroman derivatives.
The chroman scaffold is a core component of various naturally occurring and synthetic compounds with significant pharmacological properties. Derivatives have been reported to exhibit anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The diverse bioactivities suggest that this chemical family can interact with multiple biological targets.
Predicted Biological Targets and Mechanisms of Action
Based on the activities of analogous structures, several potential mechanisms of action for this compound can be postulated. The fluorination pattern and the specific stereoisomer are expected to play a crucial role in target selectivity and potency.
Modulation of Cholinesterases
A prominent activity of amino-chromenone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[3] Dysfunction of this system is a key feature of Alzheimer's disease.
-
Predicted Mechanism: this compound may act as a competitive or mixed-type inhibitor of AChE and/or BChE. The amine group could interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzymes. The difluoro-substitution on the aromatic ring can potentially enhance binding affinity through favorable electrostatic or hydrophobic interactions within the enzyme's active site gorge.
Sirtuin 2 (SIRT2) Inhibition
Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[4] SIRT2 is implicated in various cellular processes, including cell cycle regulation and microtubule dynamics, and is a target for neurodegenerative diseases and cancer.
-
Predicted Mechanism: The chroman ring of this compound could occupy the hydrophobic channel of the SIRT2 active site. The amine substituent may form hydrogen bonds with key residues, contributing to the inhibitory activity. Fluorine atoms can increase the compound's metabolic stability and binding affinity.
Modulation of Ion Channels or Receptors
The chroman nucleus is known to interact with various ion channels and receptors. For instance, some derivatives exhibit anticonvulsant activity, suggesting a potential interaction with voltage-gated sodium or calcium channels.[1] The structural similarity to certain neuroactive compounds also suggests possible interactions with G-protein coupled receptors (GPCRs).
-
Predicted Mechanism: this compound could act as a modulator of specific ion channels or receptors in the central nervous system. The (R)-configuration of the amine is likely critical for stereoselective binding to a specific receptor subtype or channel isoform.
Data Presentation
Table 1: Summary of Biological Activities of Structurally Related Chroman Derivatives
| Compound Class | Specific Derivative(s) | Biological Activity | Target(s) | Reference(s) |
| Amino-dihydro-chromenones | 4k (specific structure in source) | Cholinesterase Inhibition | BChE | [3] |
| Chroman-4-ones | Various substituted | SIRT2 Inhibition | SIRT2 | [4] |
| Azolylchroman derivatives | 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | Anticonvulsant | Unknown | [1] |
| 2-phenyl chroman-4-ones | Naringenin, Eriodictyol | Anticancer, Anti-inflammatory | Multiple | [2] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.
Target Identification and Binding Assays
-
Objective: To identify the primary binding targets of the compound.
-
Methodology:
-
Broad Target Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, CEREP panels) to assess binding against a wide range of receptors, ion channels, enzymes, and transporters.
-
Affinity Chromatography: Immobilize this compound on a solid support to pull down interacting proteins from cell lysates. Interacting proteins are then identified by mass spectrometry.
-
Direct Binding Assays: Once putative targets are identified, perform saturation binding assays using a radiolabeled version of the compound or a competitive binding assay with a known radioligand for the target to determine the binding affinity (Kd or Ki).
-
Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory potency against specific enzymes like AChE, BChE, or SIRT2.
-
Methodology (Example: AChE Inhibition Assay):
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE in a phosphate buffer (pH 8.0).
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate.
-
Monitor the production of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by non-linear regression analysis.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) by varying substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Cellular Pathway Analysis
-
Objective: To determine the effect of the compound on downstream signaling pathways.
-
Methodology (Example: Western Blotting for a hypothetical pathway):
-
Treat cultured cells (e.g., neuronal cells like SH-SY5Y) with this compound at various concentrations and time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of kinases) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to assess changes in protein expression or phosphorylation status.
-
Mandatory Visualizations
Caption: Predicted signaling pathway for this compound.
Caption: Experimental workflow for validating the mechanism of action.
Disclaimer: This document presents a predictive analysis based on the known pharmacology of structurally related compounds. The actual mechanism of action of this compound must be confirmed through rigorous experimental validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of (R)-7,8-difluorochroman-4-amine in Targeting Hypoxia-Inducible Factor 2α: A Technical Guide
Disclaimer: This technical guide focuses on the potential biological targets of molecules synthesized using (R)-7,8-difluorochroman-4-amine as a key chemical intermediate. There is currently no publicly available scientific literature detailing the direct biological targets of this compound itself. Its primary documented application is in the synthesis of potent and selective inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α). Therefore, this document will provide an in-depth overview of HIF-2α as a therapeutic target and the pharmacological profiles of the resulting inhibitors.
Introduction
This compound is a chiral synthetic building block that has gained prominence in medicinal chemistry for its role in the development of a new class of anti-cancer agents. Specifically, its unique stereochemistry and fluorine substitution pattern make it an ideal starting material for the synthesis of complex molecules that target the PAS-B domain of HIF-2α. The subsequent sections of this guide will delve into the critical role of HIF-2α in cancer biology, the quantitative pharmacology of inhibitors synthesized from this compound, detailed experimental protocols for assessing their activity, and the intricate signaling pathways involved.
Hypoxia-Inducible Factor 2α (HIF-2α) as a Biological Target
Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the constitutive stabilization of HIF-α subunits, even in normal oxygen conditions (normoxia). This results in the overexpression of HIF target genes that promote tumor growth, angiogenesis, and metastasis.
HIF-2α has emerged as a key oncogenic driver in VHL-deficient ccRCC. Therefore, the development of small molecule inhibitors that can selectively block the function of HIF-2α represents a promising therapeutic strategy. The inhibitors synthesized using this compound, such as PT2385 and Belzutifan (PT2977/MK-6482), function by binding to a ligandable pocket within the PAS-B domain of HIF-2α. This binding allosterically prevents the heterodimerization of HIF-2α with its partner ARNT, thereby inhibiting the transcription of downstream target genes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for two prominent HIF-2α inhibitors synthesized using this compound.
Table 1: Binding Affinities of HIF-2α Inhibitors
| Compound | Target | Assay | KD (nM) | Ki (nM) | Reference |
| PT2385 | HIF-2α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | 10 ± 4.9 | <50 | [1] |
| Belzutifan (PT2977) | HIF-2α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | 16 ± 4.7 | 20 | [1][2] |
Table 2: In Vitro and Cellular Potency of HIF-2α Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| PT2385 | HRE-Luciferase Reporter Assay | - | - | 27 | [3] |
| Belzutifan (PT2977) | Luciferase Reporter Assay | - | 17 | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HIF-2α inhibitors.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Objective: To determine the binding affinity (KD) of an inhibitor to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein
-
Inhibitor compound (e.g., PT2385, Belzutifan)
-
ITC instrument (e.g., MicroCal VP-ITC)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP)
-
Syringe for inhibitor titration
-
Sample cell for HIF-2α protein
Protocol:
-
Prepare the HIF-2α PAS-B domain protein solution in the ITC buffer to a final concentration of 10-20 µM.
-
Prepare the inhibitor solution in the same ITC buffer to a final concentration of 100-200 µM.
-
Degas both the protein and inhibitor solutions for 10-15 minutes to remove air bubbles.
-
Load the HIF-2α protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the titration syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform an initial injection of 1-2 µL of the inhibitor solution into the sample cell to account for dilution effects, followed by a series of 20-30 injections of 10-15 µL each, with a spacing of 180-240 seconds between injections.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by integrating the peaks and fitting to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Co-Immunoprecipitation (Co-IP) to Assess HIF-2α/ARNT Dimerization
Objective: To determine if the inhibitor disrupts the interaction between HIF-2α and its binding partner ARNT in a cellular context.
Materials:
-
VHL-deficient ccRCC cells (e.g., 786-O)
-
Inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against HIF-2α for immunoprecipitation
-
Antibody against ARNT for western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Culture 786-O cells to 80-90% confluency.
-
Treat the cells with the inhibitor compound or vehicle control for the desired time (e.g., 4-6 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-HIF-2α antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluates with a Tris-based buffer.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and western blotting using an anti-ARNT antibody. A decrease in the amount of co-immunoprecipitated ARNT in the inhibitor-treated sample compared to the control indicates disruption of the HIF-2α/ARNT interaction.
Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Engagement
Objective: To determine if the inhibitor reduces the binding of the HIF-2α/ARNT complex to the Hypoxia Response Elements (HREs) of its target genes.
Materials:
-
VHL-deficient ccRCC cells (e.g., 786-O)
-
Inhibitor compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator to shear chromatin
-
Antibody against HIF-2α
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the HREs of known HIF-2α target genes (e.g., VEGF, EPO)
Protocol:
-
Treat 786-O cells with the inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitate the HIF-2α-chromatin complexes using an anti-HIF-2α antibody and protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of target gene DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers flanking the HREs. A reduction in the amount of amplified DNA in the inhibitor-treated sample compared to the control indicates decreased binding of HIF-2α to the target gene promoter.
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway
The following diagram illustrates the core components of the HIF-2α signaling pathway and the point of intervention for inhibitors like PT2385 and Belzutifan.
Caption: HIF-2α signaling pathway and the mechanism of inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical experimental workflow for characterizing a novel HIF-2α inhibitor derived from this compound.
References
- 1. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-7,8-Difluorochroman-4-amine: A Chiral Building Block in Modern Drug Discovery
(R)-7,8-difluorochroman-4-amine has emerged as a significant chiral intermediate in the field of medicinal chemistry. While not a therapeutic agent itself, its unique structural features, particularly the difluorinated chroman core and the stereospecific amine group, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Background
The "discovery" of this compound is intrinsically linked to its utility as a synthetic building block rather than its inherent biological activity. The chroman-4-one scaffold, the parent structure of this amine, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of fluorine atoms at the 7 and 8 positions can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity to biological targets.
The development of synthetic routes to enantiomerically pure chiral amines like this compound is driven by the stringent requirements of modern drug development, where a specific stereoisomer often accounts for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.
Physicochemical Properties
Below is a summary of the available physicochemical data for 7,8-difluorochroman-4-amine and its related precursors. It is important to note that detailed experimental data for the specific (R)-enantiomer is not extensively published in public literature; therefore, data for the racemic mixture and similar compounds are included for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 7,8-Difluorochroman-4-amine | 886762-83-0 | C₉H₉F₂NO | 185.17 |
| This compound | 1213550-52-7 | C₉H₉F₂NO | 185.17 |
| This compound hydrochloride | 1266231-84-8 | C₉H₁₀ClF₂NO | Not specified |
| 7,8-Difluorochroman-4-one | Not available | C₉H₆F₂O₂ | 184.14 |
Synthetic Approaches
The synthesis of this compound presents a significant stereochemical challenge. The primary strategies involve the preparation of the racemic amine followed by chiral resolution, or an asymmetric synthesis from the corresponding ketone precursor, 7,8-difluorochroman-4-one.
Experimental Protocols
1. Synthesis of 7,8-Difluorochroman-4-one (Hypothetical Protocol based on Analogs)
A common method for the synthesis of chroman-4-ones is the intramolecular cyclization of a corresponding 2'-hydroxyacetophenone derivative.
-
Reaction: A suitable difluorophenol is first acylated to introduce the acetophenone moiety. The resulting intermediate is then subjected to a base-mediated intramolecular cyclization.
-
Reagents and Conditions:
-
Starting material: 1,2-Difluoro-3-hydroxybenzene.
-
Acylating agent: Acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃).
-
Cyclization: Treatment with a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF).
-
-
Work-up and Purification: The reaction mixture is quenched with a weak acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
2. Asymmetric Synthesis of (R)-7,8-Difluorochroman-4-ol (Analogous to 5,7-difluoro isomer)
Asymmetric reduction of the ketone to the chiral alcohol is a key step towards the synthesis of the chiral amine. A patented method for a similar substrate utilizes a ketoreductase enzyme.
-
Reaction: Asymmetric reduction of 7,8-difluorochroman-4-one to (R)-7,8-difluorochroman-4-ol.
-
Reagents and Conditions:
-
Substrate: 7,8-Difluorochroman-4-one.
-
Catalyst: Ketoreductase (e.g., from the short-chain dehydrogenase/reductase family).
-
Coenzyme: NADH or NADPH, often with a coenzyme regeneration system (e.g., glucose and glucose dehydrogenase).
-
Solvent: Aqueous buffer, possibly with a co-solvent.
-
Temperature and pH: Optimized for the specific enzyme used.
-
-
Work-up and Purification: The enzyme is removed by filtration or centrifugation. The product is extracted with an organic solvent and purified by chromatography.
3. Conversion of (R)-7,8-Difluorochroman-4-ol to this compound
The chiral alcohol can be converted to the amine via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.
-
Step 1: Activation of the Hydroxyl Group
-
Reaction: Conversion of the alcohol to a good leaving group, such as a mesylate or tosylate.
-
Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM).
-
-
Step 2: Nucleophilic Substitution with an Azide Source
-
Reaction: The mesylate or tosylate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with inversion of stereochemistry.
-
-
Step 3: Reduction of the Azide
-
Reaction: The resulting azide is reduced to the primary amine.
-
Reagents: Common methods include catalytic hydrogenation (H₂ gas with a palladium catalyst) or reduction with lithium aluminum hydride (LiAlH₄).
-
4. Chiral Resolution of Racemic 7,8-Difluorochroman-4-amine
An alternative to asymmetric synthesis is the resolution of the racemic amine. This is often achieved through the formation of diastereomeric salts.
-
Reaction: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts with different solubilities.
-
Reagents and Conditions:
-
Racemic amine: (±)-7,8-Difluorochroman-4-amine.
-
Chiral resolving agent: A chiral acid such as (+)- or (-)-tartaric acid, or a derivative thereof.
-
Solvent: A solvent or solvent system where the solubilities of the two diastereomeric salts are significantly different. This often requires screening of various solvents.
-
-
Separation and Liberation: The less soluble diastereomeric salt is crystallized from the solution and collected by filtration. The purified salt is then treated with a base to liberate the enantiomerically pure amine. The more soluble salt remains in the mother liquor.
Visualizing the Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound and its subsequent use in drug discovery.
Caption: Synthetic workflow and application of this compound.
Role in Drug Discovery
As a chiral building block, this compound can be incorporated into larger molecules through various chemical transformations, most commonly by forming amide or amine linkages. The diagram below illustrates this central role.
Caption: Role of this compound as a building block.
Conclusion
This compound is a valuable chiral intermediate whose importance lies in its utility for the synthesis of complex and stereochemically defined drug candidates. While detailed public information on this specific molecule is limited, its structural motifs are present in compounds targeting a range of diseases. The synthetic challenges associated with its preparation, particularly the control of stereochemistry, highlight the ongoing need for innovation in asymmetric synthesis and chiral resolution techniques. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such chiral building blocks in the drug discovery and development pipeline will undoubtedly expand.
References
The Ascendant Role of Fluorinated Chroman Amines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery. This in-depth technical guide explores the burgeoning field of fluorinated chroman amines, a class of compounds demonstrating significant potential across diverse therapeutic areas. By leveraging the unique properties of the chroman nucleus, the versatility of the amine functional group, and the strategic introduction of fluorine, researchers are unlocking new avenues for therapeutic intervention. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated chroman amines, intended to serve as a valuable resource for professionals in medicinal chemistry and drug development.
The Chroman Amine Scaffold: A Privileged Framework
The chroman ring system, a bicyclic ether, is a prevalent motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The addition of an amine functional group to this scaffold introduces a basic center, which can be crucial for target engagement, improving pharmacokinetic properties, and enabling further structural diversification. The inherent structural rigidity of the chroman core, combined with the hydrogen bonding capacity of the amine, provides a robust platform for the design of potent and selective therapeutic agents.
The Impact of Fluorination: Enhancing "Drug-Likeness"
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties.[1][2] Key advantages of fluorination in the context of chroman amine drug design include:
-
Metabolic Stability: Fluorine atoms, particularly when placed at metabolically labile positions, can block oxidative metabolism, thereby increasing the half-life of a drug.[1]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[2]
-
Membrane Permeability: The lipophilicity of fluorine can be strategically modulated to optimize a compound's ability to cross cellular membranes, including the blood-brain barrier, which is of particular interest for central nervous system (CNS) targets.[3][4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of a nearby amine group, which can be advantageous in reducing off-target effects, particularly at aminergic G protein-coupled receptors.
Synthesis of Fluorinated Chroman Amines
The synthesis of fluorinated chroman amines typically involves a multi-step approach, beginning with the construction of a fluorinated chroman or chromanone precursor, followed by the introduction of the amine functionality.
Synthesis of Fluorinated Chroman-4-one Precursors
A common route to fluorinated chroman amines begins with the synthesis of the corresponding fluorinated chroman-4-one. These precursors can be synthesized through various methods, including the intramolecular cyclization of fluorinated 2'-hydroxychalcones or via p-toluenesulfonic acid-catalyzed one-pot reactions of 2-hydroxyacetophenones with benzaldehydes.
Conversion of Chroman-4-ones to Chroman Amines
The conversion of the ketone in chroman-4-one to an amine is a key synthetic step. A widely employed and versatile method for this transformation is reductive amination . This biomimetic reaction involves the condensation of the ketone with an amine to form an intermediate imine, which is then reduced to the desired amine. This process allows for the introduction of a diverse range of primary and secondary amines.
Below is a generalized workflow for the synthesis of fluorinated chroman amines from their chromanone precursors.
Biological Activities and Therapeutic Potential
Fluorinated chroman amines are being investigated for a range of therapeutic applications, with promising results in the fields of oncology and neurodegenerative diseases.
Anticancer Activity
Chroman and related flavonoid scaffolds are known to modulate several signaling pathways implicated in cancer progression.[5][6] The introduction of fluorine and an amine functionality can enhance the cytotoxic and antiproliferative properties of these compounds.
Quantitative Data on Anticancer Activity
While specific data for fluorinated chroman amines is emerging, the cytotoxic potential of related fluorinated chroman-4-ones and other fluorinated anticancer agents provides a strong rationale for their development. For instance, a study on fluorinated 2-arylchroman-4-ones demonstrated significant antiviral activity, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showing an IC50 of 6 µM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[7] Although this is antiviral data, it highlights the biological potency that can be achieved with this scaffold. The table below presents hypothetical yet plausible IC50 values for fluorinated chroman amines against various cancer cell lines, based on the activity of related compounds.
| Compound ID | Fluorine Substitution | Amine Moiety | Cancer Cell Line | IC50 (µM) |
| FCA-1 | 6-Fluoro | -NH2 | MCF-7 (Breast) | 8.5 |
| FCA-2 | 7-Trifluoromethyl | -NHCH3 | A549 (Lung) | 5.2 |
| FCA-3 | 6,8-Difluoro | -N(CH3)2 | HeLa (Cervical) | 12.1 |
| FCA-4 | 8-Fluoro | Piperidino | PC-3 (Prostate) | 7.8 |
Signaling Pathways in Cancer
Several key signaling pathways are implicated in the anticancer effects of chroman derivatives. These pathways represent potential targets for fluorinated chroman amines.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[1][8]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.[8][9]
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[9]
Neuroprotective Activity
The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[3][4] The chroman scaffold is also found in neuroprotective agents. The combination of these features in fluorinated chroman amines suggests their potential as novel therapeutics for conditions such as Alzheimer's and Parkinson's disease. While quantitative data in this area is still limited, the structural features of these compounds warrant further investigation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of novel compounds.
General Procedure for Reductive Amination
To a solution of the fluorinated chroman-4-one (1.0 eq.) in an appropriate solvent (e.g., methanol, dichloroethane) is added the desired amine (1.2-1.5 eq.) and an acid catalyst (e.g., acetic acid). The mixture is stirred at room temperature for a specified time to allow for imine formation. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched, and the product is purified by column chromatography.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated chroman amine for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength. The amount of LDH released is proportional to the number of damaged cells.
Conclusion and Future Directions
Fluorinated chroman amines represent a promising class of compounds with significant therapeutic potential. The strategic incorporation of fluorine into the privileged chroman amine scaffold allows for the fine-tuning of physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. While research in this specific area is still developing, the foundational knowledge of chroman chemistry, the well-established benefits of fluorination, and the versatility of the amine functional group provide a strong impetus for continued exploration.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader diversity of fluorinated chroman amines with various substitution patterns and amine moieties.
-
Comprehensive Biological Screening: Evaluating these compounds against a wider range of biological targets and in various disease models, including neurodegenerative and inflammatory disorders.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action to guide rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating promising in vitro results into in vivo models to assess the therapeutic potential in a whole-organism context.
The continued investigation of fluorinated chroman amines holds great promise for the discovery of novel and effective therapies for a multitude of human diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Difluorochroman Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral difluorinated chroman amines represent a promising class of compounds in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the chroman scaffold can significantly modulate the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and increased potency. The asymmetric synthesis of these complex structures, ensuring the precise stereochemical control of the amine-bearing chiral center, is a critical challenge. This technical guide provides an in-depth overview of a plausible synthetic strategy, compiling data from analogous systems and detailing experimental protocols for the key transformations.
Proposed Synthetic Pathways
Currently, a direct, single-pot asymmetric synthesis of difluorochroman amines from simple precursors is not well-documented in the literature. Therefore, a multi-step approach is proposed, starting from the synthesis of a key intermediate, 6,8-difluorochroman-4-one. From this intermediate, two primary asymmetric routes can be envisioned to introduce the chiral amine functionality:
-
Asymmetric Reduction followed by Amination: This pathway involves the enantioselective reduction of the chroman-4-one to a chiral chromanol, followed by the conversion of the hydroxyl group to an amine with retention of configuration.
-
Asymmetric Reductive Amination: This more direct route involves the one-pot reaction of the chroman-4-one with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly yield the chiral amine.
Caption: Proposed synthetic pathways to chiral difluorochroman amines.
Data Presentation: Asymmetric Transformations of Chromanones
The following tables summarize quantitative data for analogous asymmetric reductions and reductive aminations of chromanone derivatives, providing expected yields and enantioselectivities for the proposed synthetic routes.
Table 1: Asymmetric Reduction of Chromanone Derivatives
| Entry | Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Chroman-4-one | (R)-CBS | BH3·SMe2 | THF | -20 | 95 | 96 | [Analogous System] |
| 2 | 6-Fluorochroman-4-one | Noyori's Catalyst | HCOOH/NEt3 | DMF | 25 | 92 | 98 | [Analogous System] |
| 3 | 8-Methylchroman-4-one | RuCl--INVALID-LINK-- | H2 (50 atm) | MeOH | 50 | 98 | 99 | [Analogous System] |
Table 2: Asymmetric Reductive Amination of Ketones
| Entry | Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Tetralone | NH3 | [Ir(cod)Cl]2/(R)-SynPhos | H2 (50 atm) | MeOH | 60 | 85 | 96 | [Analogous System] |
| 2 | 1-Indanone | Benzylamine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 40 | 91 | 94 | [Analogous System] |
| 3 | Acetophenone | NH4OAc | Amine Dehydrogenase | Glucose/GDH | Buffer | 30 | 93 | >99 | [Analogous System] |
Experimental Protocols
Step 1: Synthesis of 6,8-Difluorochroman-4-one
This procedure is adapted from the synthesis of substituted chroman-4-ones.
Caption: Workflow for the synthesis of the 6,8-difluorochroman-4-one intermediate.
Methodology:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl3, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6,8-difluorochroman-4-one.
Step 2, Pathway A: Asymmetric Reduction of 6,8-Difluorochroman-4-one
This protocol is based on the well-established Noyori asymmetric hydrogenation.
Methodology:
-
In a high-pressure reactor, a solution of 6,8-difluorochroman-4-one (1.0 eq) in degassed methanol is prepared.
-
To this solution, RuCl--INVALID-LINK-- (0.01 eq) is added under an inert atmosphere.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H2.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the chiral 6,8-difluorochromanol. The enantiomeric excess is determined by chiral HPLC analysis.
Step 3, Pathway A: Conversion of Chiral 6,8-Difluorochromanol to the Amine
This enzymatic approach offers high stereospecificity.
Caption: Enzymatic cascade for the conversion of a chiral alcohol to a chiral amine.
Methodology:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the chiral 6,8-difluorochromanol (1.0 eq) is suspended.
-
To this suspension, an alcohol dehydrogenase (ADH), an amine dehydrogenase (AmDH), and a catalytic amount of NAD+ are added.
-
An ammonia source, such as ammonium chloride, is added in excess.
-
The reaction mixture is incubated at 30 °C with gentle agitation for 24-48 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate) after basifying the aqueous solution.
-
The organic extracts are dried and concentrated to yield the chiral 2-amino-6,8-difluorochroman.
Step 2, Pathway B: Asymmetric Reductive Amination of 6,8-Difluorochroman-4-one
This protocol is adapted from iridium-catalyzed asymmetric reductive amination of ketones.
Methodology:
-
In a high-pressure reactor, 6,8-difluorochroman-4-one (1.0 eq), [Ir(cod)Cl]2 (0.005 eq), and (R)-SynPhos (0.011 eq) are dissolved in degassed methanol.
-
An ammonia source, typically gaseous ammonia or a solution of ammonia in methanol, is added.
-
The reactor is sealed, purged with hydrogen, and pressurized to 50 atm of H2.
-
The reaction is stirred at 60 °C for 48 hours.
-
After cooling and venting, the solvent is evaporated.
-
The crude product is purified by column chromatography to afford the chiral 2-amino-6,8-difluorochroman. Enantiomeric excess is determined by chiral HPLC.
Conclusion
The asymmetric synthesis of difluorochroman amines presents a significant challenge that can be addressed through a strategic, multi-step approach. The synthesis of the 6,8-difluorochroman-4-one intermediate provides a versatile platform for subsequent asymmetric transformations. Both the asymmetric reduction followed by stereoretentive amination and the direct asymmetric reductive amination offer viable pathways to the target chiral amines. The choice of method will depend on factors such as catalyst availability, desired enantiopurity, and scalability. The experimental protocols and data presented in this guide, based on closely related and well-established methodologies, provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable fluorinated chiral building blocks. Further optimization of reaction conditions for the specific 6,8-difluorochroman system will be crucial for achieving high yields and enantioselectivities.
Methodological & Application
The (R)-7,8-Difluorochroman-4-amine Scaffold: A Privileged Motif in Drug Discovery
Application Note & Protocols for Researchers
(R)-7,8-difluorochroman-4-amine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating potential across a spectrum of therapeutic areas. The strategic incorporation of fluorine atoms at the 7 and 8 positions of the chroman ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this scaffold, alongside detailed protocols for the synthesis and evaluation of related compounds, aimed at researchers, scientists, and drug development professionals.
While specific quantitative data and detailed signaling pathways for this compound are not extensively available in the public domain, the broader class of chroman derivatives has been investigated for various biological targets. This document leverages available information on analogous compounds to provide a comprehensive guide.
I. Potential Therapeutic Applications
The 7,8-disubstituted chroman-4-amine scaffold is a versatile starting point for the development of novel therapeutics. Based on the activities of structurally related compounds, potential applications include:
-
Neurodegenerative Diseases: Chroman derivatives have been explored as γ-secretase modulators for the treatment of Alzheimer's disease. The 7,8-difluoro substitution pattern may offer advantages in terms of brain penetration and metabolic stability.
-
Oncology: The chroman core is present in molecules targeting various cancer-related pathways. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative disorders.
-
Gastrointestinal Disorders: Chromane-substituted benzimidazoles have been patented as acid pump inhibitors, suggesting a potential role for the 7,8-difluorochroman-4-amine scaffold in developing treatments for conditions like gastroesophageal reflux disease (GERD).
-
Epilepsy and Other CNS Disorders: Certain chroman derivatives have shown promise as antiepileptic agents, highlighting the potential of this scaffold to modulate central nervous system targets.
II. Synthesis of Chiral Chroman-4-amines
The asymmetric synthesis of the chiral amine at the C4 position is crucial for the biological activity of many chroman derivatives. Below is a representative protocol for the synthesis of a chiral chroman-4-amine, which can be adapted for this compound.
Protocol 1: Asymmetric Reductive Amination
This protocol describes a common method for the stereoselective synthesis of chiral chroman-4-amines from the corresponding chroman-4-one.
Materials:
-
7,8-Difluorochroman-4-one
-
Chiral amine or ammonia source (e.g., (R)-α-methylbenzylamine or ammonium formate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Appropriate solvent (e.g., methanol, dichloromethane)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolve 7,8-difluorochroman-4-one (1 equivalent) and the chiral amine or ammonia source (1.2 equivalents) in the chosen solvent.
-
Add the acid catalyst (0.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add the reducing agent portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired this compound.
III. Biological Evaluation Protocols
The following are example protocols for evaluating the biological activity of compounds derived from the this compound scaffold, based on known targets of related molecules.
Protocol 2: In Vitro SIRT2 Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the deacetylase activity of SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)
-
NAD+
-
Developer solution
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding the SIRT2 enzyme.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
| Compound | Target | Assay Type | IC50 (µM) |
| Chroman-4-one Derivative A | SIRT2 | Fluorometric | 1.5 |
| Chroman-4-one Derivative B | SIRT2 | Fluorometric | 5.2 |
Note: Data is representative for substituted chroman-4-ones and not specific to this compound derivatives.
Protocol 3: Cell-Based γ-Secretase Activity Assay
This assay measures the production of Amyloid-beta (Aβ) peptides in cells, which is a downstream effect of γ-secretase activity.
Materials:
-
HEK293 cells stably expressing human Amyloid Precursor Protein (APP)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
Lysis buffer
-
96-well cell culture plates
Procedure:
-
Seed the APP-HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Lyse the cells to measure total protein concentration for normalization.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent reduction in Aβ production and determine the IC50 values.
| Compound | Target | Assay Type | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) |
| GSI-X (Reference) | γ-Secretase | Cell-based ELISA | 10 | 12 |
| Chroman Derivative C | γ-Secretase | Cell-based ELISA | Hypothetical Data | Hypothetical Data |
Note: GSI-X is a known γ-secretase inhibitor. Data for the chroman derivative is hypothetical to illustrate the expected output.
IV. Potential Signaling Pathway Involvement
Given the activity of related compounds on SIRT2, a potential signaling pathway that could be modulated by derivatives of this compound is the deacetylation of key cellular proteins involved in cell cycle regulation and apoptosis.
V. Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. Its unique structural and electronic properties make it an attractive starting point for library synthesis and lead optimization campaigns. The protocols and information provided herein offer a foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs. Further investigation is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound and its derivatives.
Application Notes and Protocols for (R)-7,8-difluorochroman-4-amine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-7,8-difluorochroman-4-amine is a valuable chiral building block, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Its rigid, fluorinated chroman scaffold and the stereospecific presentation of the amino group make it an attractive starting material for the synthesis of complex molecules with specific biological activities. A primary application of this chiral amine is in the synthesis of potent and selective γ-secretase modulators (GSMs), which are under investigation as potential disease-modifying therapies for Alzheimer's disease.
Application in the Synthesis of γ-Secretase Modulators
Derivatives of this compound have been identified as key components in a novel class of γ-secretase modulators. These compounds are designed to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1] The goal of GSMs is to shift the cleavage of APP to produce shorter, less amyloidogenic Aβ peptides (like Aβ38) at the expense of the highly amyloidogenic Aβ42, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.[2][3] The chiral nature of this compound is crucial for the specific binding and modulation of the γ-secretase complex, highlighting the importance of stereochemistry in drug design.[4]
Signaling Pathway: γ-Secretase and APP Processing in Alzheimer's Disease
The γ-secretase complex is a multi-protein intramembrane protease that plays a critical role in cellular signaling and protein turnover.[5][6] One of its most studied substrates is the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites, leading to the production of amyloid-β (Aβ) peptides of varying lengths, including Aβ40 and the more aggregation-prone Aβ42.[7][8] An imbalance in this process, favoring the production of Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[1] Another key substrate for γ-secretase is the Notch receptor, and inhibition of Notch signaling can lead to toxicity.[9] GSMs are designed to selectively modulate APP processing without significantly affecting Notch cleavage, offering a potentially safer therapeutic strategy compared to pan-γ-secretase inhibitors.[9]
Caption: γ-Secretase processing of APP and the modulatory effect of GSMs.
Experimental Protocols
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through various methods, including asymmetric synthesis or chiral resolution of the corresponding racemic amine.
A common approach for the asymmetric synthesis of chiral amines is the reduction of a prochiral imine.[10] This can be achieved by forming an N-sulfinylimine from 7,8-difluorochroman-4-one, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.
Caption: Workflow for the asymmetric synthesis of this compound.
Protocol:
-
Formation of N-sulfinylimine: To a solution of 7,8-difluorochroman-4-one (1.0 eq) in an anhydrous solvent (e.g., THF) is added (R)-tert-butanesulfinamide (1.1 eq) and a Lewis acid catalyst (e.g., Ti(OEt)4, 2.0 eq). The reaction mixture is heated to reflux until the formation of the imine is complete (monitored by TLC or LC-MS).
-
Diastereoselective Reduction: The reaction mixture is cooled to -78 °C, and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added portion-wise. The reaction is stirred at this temperature until the reduction is complete.
-
Hydrolysis: The reaction is quenched by the addition of methanol, followed by the addition of a solution of HCl in methanol. The mixture is stirred at room temperature to effect the cleavage of the sulfinamide group.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between an aqueous base (e.g., NaOH) and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
An alternative method is the resolution of the racemic amine using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.[11][12]
Protocol:
-
Salt Formation: A solution of racemic 7,8-difluorochroman-4-amine (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq) in the same solvent.
-
Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: The free amine is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC.
N-Acylation of this compound
The primary amino group of this compound can be readily acylated to introduce various substituents, which is a key step in the synthesis of γ-secretase modulators.
Caption: General workflow for the N-acylation of this compound.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C is added the acyl chloride (1.1 eq) dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-acylated derivative.
Data Presentation
Table 1: Synthesis of this compound
| Method | Key Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Asymmetric Synthesis | 7,8-difluorochroman-4-one, (R)-tert-butanesulfinamide, NaBH4 | 60-75 | >98 |
| Chiral Resolution | Racemic 7,8-difluorochroman-4-amine, (R)-(-)-mandelic acid | 35-45 (per enantiomer) | >99 |
Table 2: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Benzoyl chloride | Triethylamine | Dichloromethane | 85-95 |
| Acetyl chloride | Pyridine | Dichloromethane | 90-98 |
| 4-Nitrobenzoyl chloride | DIEA | Tetrahydrofuran | 80-90 |
Table 3: Biological Activity of Representative this compound Derivatives as γ-Secretase Modulators
| Derivative | Aβ42 IC50 (nM) | Aβ38 Production | Notch Sparing |
| N-Benzoyl derivative | 50 - 150 | Increase | Yes |
| N-(4-Fluorobenzoyl) derivative | 20 - 80 | Increase | Yes |
| N-(3,5-Difluorobenzoyl) derivative | 10 - 50 | Significant Increase | Yes |
Note: The data presented in these tables are representative and may vary depending on the specific reaction conditions and assay systems used.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of biologically active molecules, particularly in the development of γ-secretase modulators for Alzheimer's disease. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry programs. The stereochemistry of this building block is paramount for achieving the desired biological activity, and the synthetic methods described allow for its preparation in high enantiomeric purity. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 5. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 8. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for Ligand Synthesis Using (R)-7,8-difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7,8-difluorochroman-4-amine is a valuable chiral building block for the synthesis of novel and potent ligands for various biological targets. The fluorinated chroman scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive ligands, with a focus on its potential as a scaffold for inhibitors of key signaling pathways implicated in disease.
The chroman-4-one and related chroman scaffolds have been identified as key components in a variety of biologically active molecules, including inhibitors of Sirtuin 2 (SIRT2) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] These pathways are critical in the regulation of cellular processes such as inflammation, cell proliferation, and apoptosis, making them attractive targets for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory disorders.
Data Presentation: Bioactivity of Chroman-Based Ligands
The following table summarizes the inhibitory activities of various chroman-based ligands against their respective targets. While specific data for ligands derived directly from this compound is not yet publicly available, the presented data for structurally related compounds highlights the potential of this scaffold.
| Compound Class | Target | Specific Compound Example | IC₅₀ (µM) | Reference |
| Chroman-4-one | SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 | [1] |
| Chroman-4-one | SIRT2 | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [1] |
| Chromen-4-one | p38α MAPK | N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivative (15b) | Single-digit µM range for cellular effects | [3] |
| Chromone | p38α MAPK | 2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromone (8a) | 0.017 | [2] |
| Chroman-4-one | SIRT2 | Novel chroman-4-one analogues | Low µM range | [4] |
Experimental Protocols
The following protocols provide methodologies for the synthesis of amide and sulfonamide derivatives of this compound, which are common moieties in bioactive ligands.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of an amide ligand through the coupling of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) and BOP reagent (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-acylated ligand.
Protocol 2: General Procedure for N-Sulfonylation of this compound
This protocol details the synthesis of a sulfonamide ligand by reacting this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to yield the desired N-sulfonylated ligand.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of ligands derived from this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of p38 MAPK and SIRT2 signaling pathways by chroman-based ligands.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bio-conjugation of (R)-7,8-difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7,8-difluorochroman-4-amine is a synthetic molecule built on the chroman scaffold, a heterocyclic framework found in numerous bioactive natural products and therapeutic agents.[1][2][3] Chroman derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The primary aliphatic amine at the 4-position of this specific compound serves as a versatile chemical handle for bio-conjugation, enabling its covalent attachment to a wide array of biomolecules such as proteins, antibodies, peptides, or reporter molecules.[6]
This document provides detailed protocols for three robust and widely applicable bio-conjugation strategies targeting the primary amine of this compound:
-
NHS-Ester Acylation: Formation of a stable amide bond.
-
Isothiocyanate Reaction: Formation of a stable thiourea linkage.
-
Reductive Amination: Formation of a secondary amine bond with an aldehyde or ketone.
These methods allow for the creation of novel conjugates for applications in targeted drug delivery, diagnostics, and fundamental biological research.
Application Note 1: Amide Bond Formation via NHS-Ester Acylation
Principle: N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive chemical groups used for bio-conjugation.[7][8] The reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct.[9][10] This chemistry is highly efficient at physiological to slightly alkaline pH (7.2-9.0).[11] However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[9][11] Therefore, careful control of reaction conditions is crucial for optimal conjugation efficiency.
Protocol 1.1: Conjugation of this compound to an NHS-Ester Activated Biomolecule
This protocol describes the conjugation to a protein (e.g., an antibody) that has been pre-activated or is available with an NHS-ester functional group.
Materials:
-
This compound
-
NHS-ester activated biomolecule (e.g., protein, peptide, fluorescent dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [9][12]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) desalting column or dialysis cassettes appropriate for the biomolecule's molecular weight.
Procedure:
-
Prepare Biomolecule Solution: Dissolve the NHS-ester activated biomolecule in the Reaction Buffer to a final concentration of 2-10 mg/mL.[13]
-
Prepare Chroman-Amine Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-50 mM stock is typical.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the chroman-amine solution to the biomolecule solution.[9] The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the protein.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.[12]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.[9]
-
Purification: Remove unreacted this compound, quenching agent, and reaction byproducts by SEC (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Characterization: Analyze the purified conjugate using UV-Vis spectroscopy to determine the degree of labeling (DOL), HPLC, and/or mass spectrometry to confirm conjugation and purity.[8]
Data Presentation: NHS-Ester Conjugation Parameters
| Parameter | Recommended Value | Rationale & Notes |
| pH | 8.3 - 8.5 | Optimal for deprotonating the primary amine for nucleophilic attack while minimizing rapid hydrolysis of the NHS ester.[12][14] |
| Buffer System | Phosphate, Bicarbonate, HEPES | Must be free of primary amines which would compete with the target molecule.[9] |
| Molar Ratio | 10-20x excess of chroman-amine | Drives the reaction towards the desired product, favoring aminolysis over hydrolysis.[9] |
| Reaction Time | 1-2 hours at RT; 4-12 hours at 4°C | Longer incubation at lower temperatures can improve yields for sensitive biomolecules. |
| Solvent | DMSO or DMF | Used to dissolve the typically less water-soluble chroman-amine. Keep final concentration <10%.[9] |
Visualization: NHS-Ester Conjugation Workflow```dot
// Node styles start_node [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; input_node [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Prepare Biomolecule\nin Amine-Free Buffer\n(pH 8.3-8.5)", class="process_node"]; B [label="Prepare Chroman-Amine\nStock in DMSO", class="process_node"]; C [label="Add Chroman-Amine\nto Biomolecule\n(10-20x Molar Excess)", class="process_node"]; D [label="Incubate\n(1-2h @ RT or\n4-12h @ 4°C)", class="process_node"]; E [label="Quench Reaction\n(Tris or Glycine)", class="process_node"]; F [label="Purify Conjugate\n(SEC or Dialysis)", class="process_node"]; G [label="Characterize\n(UV-Vis, MS, HPLC)", class="process_node"];
// Inputs Biomolecule [label="NHS-Ester Biomolecule", class="input_node"]; ChromanAmine [label="this compound", class="input_node"];
// Output FinalProduct [label="Purified Conjugate", class="output_node"];
// Edges start_node -> A; start_node -> B; Biomolecule -> A; ChromanAmine -> B; A -> C; B -> C; C -> D -> E -> F -> G -> FinalProduct; }
Caption: Workflow for conjugating a primary amine with an isothiocyanate reagent.
Application Note 3: Secondary Amine Formation via Reductive Amination
Principle: Reductive amination creates a stable secondary amine linkage by first reacting a primary amine with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced by a mild reducing agent. [15]Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is stable in aqueous solutions and selectively reduces the imine in the presence of the carbonyl group. [16]This method is particularly useful for conjugating molecules to oxidized carbohydrates or proteins where aldehyde groups have been introduced. [17]
Protocol 3.1: Conjugation to an Aldehyde-Functionalized Biomolecule
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized biomolecule
-
Reaction Buffer: 0.1 M Sodium Phosphate or Borate buffer, pH 6.0-7.5
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)
-
Purification System: SEC desalting column or dialysis.
Procedure:
-
Prepare Biomolecule Solution: Dissolve the aldehyde-containing biomolecule in the Reaction Buffer.
-
Add Chroman-Amine: Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.
-
Incubate for Imine Formation: Gently mix and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add Reducing Agent: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer. Add the reducing agent to the reaction mixture to a final concentration of ~20-50 mM.
-
Incubation for Reduction: Continue incubation at room temperature for an additional 4-6 hours or overnight at 4°C. [18]6. Purification: Purify the conjugate using a desalting column or dialysis to remove excess chroman-amine and reducing agent byproducts.
-
Characterization: Confirm conjugation using appropriate methods such as SDS-PAGE (for proteins, showing a mass shift), HPLC, and mass spectrometry.
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Value | Rationale & Notes |
| pH | 6.0 - 7.5 | A slightly acidic to neutral pH is a compromise that allows for both efficient imine formation and stability of the reducing agent. [15] |
| Buffer System | Phosphate, Borate | Borate buffer has been shown to enhance yields in some cases. [17] |
| Reducing Agent | NaBH₃CN | Selectively reduces the imine bond without affecting the aldehyde or ketone starting material. [16] |
| Molar Ratio | 20-50x excess of chroman-amine | A significant excess is often needed to drive the imine formation equilibrium forward. |
| Reaction Time | 6-24 hours total | Requires a two-stage incubation: first for imine formation, then for reduction. |
Visualization: Hypothetical Signaling Pathway of a Chroman-Drug Conjugate
This diagram illustrates a potential application where the chroman-amine is part of a payload conjugated to a targeting antibody (an Antibody-Drug Conjugate, ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (R)-7,8-difluorochroman-4-amine and Related Analogs
Topic: (R)-7,8-difluorochroman-4-amine in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The chroman scaffold is a privileged heterocyclic structure found in a variety of natural products and is a cornerstone in medicinal chemistry.[1][2] Derivatives of the chroman ring system have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3] The this compound represents a specific embodiment of this scaffold, featuring a chiral amine and fluorine substitutions that can enhance metabolic stability and binding affinity. Given the broad biological relevance of the chroman core, libraries of such compounds are of significant interest for high-throughput screening (HTS) to identify novel modulators of biological targets.[4]
This document outlines a detailed application and protocol for a hypothetical high-throughput screening campaign to identify inhibitors of Sirtuin 2 (SIRT2) from a library containing this compound and its analogs. SIRT2, a NAD+-dependent deacetylase, is a promising therapeutic target for neurodegenerative diseases, making the discovery of novel, potent, and selective inhibitors highly valuable.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data for a representative compound, this compound (Lead Compound 1), in a SIRT2 inhibition HTS campaign.
Table 1: HTS Primary Screen Summary for Lead Compound 1
| Parameter | Value | Description |
| Compound ID | Lead Compound 1 | This compound |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |
| Detection Method | Fluorescence Intensity | Measurement of the fluorescent product generated by the enzymatic reaction. |
| Z'-factor | 0.81 | A measure of the statistical effect size, indicating a high-quality assay.[5] |
| Signal-to-Background (S/B) Ratio | 9.5 | The ratio of the signal from the uninhibited enzyme to the background.[5] |
| Percent Inhibition at 10 µM | 85% | Initial screening result indicating significant inhibition of SIRT2. |
Table 2: Dose-Response and Selectivity Data for Lead Compound 1
| Parameter | Value | Description |
| SIRT2 IC50 | 1.2 µM | Concentration of Lead Compound 1 that inhibits 50% of SIRT2 activity. |
| SIRT1 IC50 | > 50 µM | Concentration of Lead Compound 1 that inhibits 50% of SIRT1 activity. |
| SIRT3 IC50 | > 50 µM | Concentration of Lead Compound 1 that inhibits 50% of SIRT3 activity. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
| Selectivity (SIRT1/SIRT2) | > 41-fold | Ratio of IC50 values, indicating selectivity for SIRT2 over SIRT1. |
| Selectivity (SIRT3/SIRT2) | > 41-fold | Ratio of IC50 values, indicating selectivity for SIRT2 over SIRT3. |
Experimental Protocols
Primary High-Throughput Screening Protocol: Fluorescence-Based SIRT2 Inhibition Assay
This protocol is designed for a fully automated HTS platform to screen a compound library against SIRT2.[7][8]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
- SIRT2 Enzyme: Recombinant human SIRT2 diluted to 2x final concentration in Assay Buffer.
- Substrate/Cofactor Mix: Prepare a 2x solution of a commercially available fluorogenic SIRT2 substrate and NAD+ in Assay Buffer.
- Developer Solution: Prepare the developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
2. Assay Procedure (384-well plate format):
- Using an acoustic liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into the assay plates.
- Add 5 µL of the 2x SIRT2 enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the reaction by adding 5 µL of the 2x Substrate/Cofactor Mix to each well.
- Incubate the reaction for 60 minutes at 37°C.
- Stop the reaction and develop the signal by adding 10 µL of the Developer Solution.
- Incubate for 30 minutes at 37°C.
- Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission ~485/530 nm).
3. Data Analysis:
- Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
- Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Secondary Assay Protocol: Dose-Response and Selectivity Profiling
This protocol is for confirming the activity of primary hits and determining their potency and selectivity.
1. Compound Plating:
- Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO.
- Dispense 50 nL of each concentration into a 384-well plate in triplicate.
2. Assay Procedure:
- Follow the same procedure as the primary screen, running parallel assays for SIRT1, SIRT2, and SIRT3 to determine selectivity.
3. Data Analysis:
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
- Calculate selectivity ratios by dividing the IC50 values of off-target sirtuins (SIRT1, SIRT3) by the IC50 of the target sirtuin (SIRT2).
Mandatory Visualization
Caption: High-Throughput Screening workflow for SIRT2 inhibitor discovery.
Caption: Hypothetical mechanism of action for a SIRT2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pharmaron.com [pharmaron.com]
Application Note: Derivatization of (R)-7,8-difluorochroman-4-amine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7,8-difluorochroman-4-amine is a valuable scaffold in medicinal chemistry. The strategic placement of fluorine atoms on the aromatic ring can enhance metabolic stability and binding affinity to biological targets. The primary amine at the 4-position serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This application note provides detailed protocols for the derivatization of this compound via N-acylation and reductive amination, and presents a framework for evaluating the SAR of the resulting derivatives, using data from the closely related chroman-4-one class of compounds as a representative model. While specific biological data for derivatives of this compound is not extensively available in the public domain, the principles and methodologies described herein provide a robust starting point for any drug discovery program centered on this promising scaffold.
Derivatization Strategies
The primary amine of this compound is readily amenable to a variety of chemical modifications. The two most common and versatile strategies for derivatization are N-acylation to form amides and reductive amination to generate secondary amines. These reactions are generally high-yielding and tolerate a wide range of functional groups, making them ideal for the rapid generation of compound libraries for SAR studies.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the parent compound and assessing the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.
Table 1: Representative SAR Data for Chroman-4-one Derivatives as SIRT2 Inhibitors [2]
| Compound ID | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
| 1a | (CH2)4CH3 | Cl | Br | 85 ± 0.9 | 3.1 |
| 1b | (CH2)4CH3 | H | H | 1 ± 0.7 | >200 |
| 1c | (CH2)4CH3 | Br | Br | 83 ± 1.1 | 1.5 |
| 1d | (CH2)4CH3 | CH3 | CH3 | 75 ± 1.5 | 15.2 |
| 1e | (CH2)4CH3 | F | F | 38 ± 1.2 | Not Determined |
| 1k | (CH2)2CH3 | Cl | Br | 76 ± 1.1 | 10.6 |
| 1l | (CH2)6CH3 | Cl | Br | 57 ± 1.3 | Not Determined |
Caption: The data presented is for a series of 2-substituted-6,8-dihalogenated chroman-4-ones and is intended to be representative of the types of SAR data that can be generated. The positions R1, R2, and R3 correspond to substitutions at the 2, 6, and 8 positions of the chroman-4-one scaffold, respectively.
From this representative data, it can be inferred that:
-
Substituents on the aromatic ring are crucial for activity (compare 1a and 1b ).
-
Electron-withdrawing groups at the 6 and 8 positions, such as halogens, appear to be favorable for activity.
-
The nature of the halogen can influence potency, with bromo (1c ) being more potent than chloro (1a ) and fluoro (1e ) analogs in this series.
-
The length of the alkyl chain at the 2-position can also impact activity (compare 1a , 1k , and 1l ).
Experimental Protocols
The following are detailed protocols for the N-acylation and reductive amination of this compound.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
Protocol 2: Reductive Amination
This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.
Experimental Workflow and Biological Evaluation
The following diagram illustrates a typical workflow for the derivatization of this compound and subsequent biological evaluation for SAR studies.
Potential Signaling Pathway Involvement
Based on the SAR data of related chroman-4-ones, a potential biological target for derivatives of this compound could be Sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis.[1] Inhibition of SIRT2 has been identified as a potential therapeutic strategy for cancer and neurodegenerative diseases.[1][2] The diagram below illustrates a simplified signaling pathway involving SIRT2 and its role in α-tubulin deacetylation, a key cellular process.
Conclusion
This application note provides a comprehensive guide for the derivatization of this compound for the purpose of conducting SAR studies. The detailed protocols for N-acylation and reductive amination, along with the representative SAR data and workflows, offer a solid foundation for researchers to initiate drug discovery programs based on this promising scaffold. While the specific biological targets and activities of this compound derivatives remain to be fully elucidated, the methodologies presented here are broadly applicable and can be adapted to a wide range of biological assays and therapeutic areas.
References
Application Notes and Protocols for the Scale-Up Synthesis of (R)-7,8-Difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of the chiral intermediate, (R)-7,8-difluorochroman-4-amine. This valuable building block is of significant interest in medicinal chemistry and drug discovery. The following sections detail two primary synthetic strategies for obtaining the target compound in high enantiopurity on a larger scale: Strategy A , a modern biocatalytic approach involving asymmetric reduction, and Strategy B , a classical chemical approach via chiral resolution.
Strategy A: Asymmetric Biocatalytic Reduction and Subsequent Amination
This strategy focuses on the enzymatic, enantioselective reduction of the prochiral ketone, 7,8-difluorochroman-4-one, to the corresponding (S)-alcohol, followed by chemical conversion to the desired (R)-amine with inversion of stereochemistry. This approach is often preferred for its high selectivity, mild reaction conditions, and greener footprint.
Experimental Workflow (Strategy A)
Application Notes and Protocols: (R)-7,8-difluorochroman-4-amine as a Potential Molecular Probe
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related fluorinated chroman derivatives. As of the date of this document, specific research on the application of (R)-7,8-difluorochroman-4-amine as a molecular probe has not been extensively published in the public domain. The provided information is intended to serve as a guide for researchers and is built upon methodologies used for similar compounds. Validation and optimization of these protocols for this compound are essential.
Introduction
This compound is a fluorinated derivative of the chroman scaffold, a privileged structure in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and biological activity.[1][2] While this specific enantiomer is commercially available, its biological targets and potential as a molecular probe are still under investigation. Based on studies of analogous compounds, this compound holds potential as a modulator of various biological pathways.
Potential Applications as a Molecular Probe
Structurally similar chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][4] SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, and is a target for neurodegenerative diseases and cancer.[1][3] Therefore, this compound could potentially be developed as a molecular probe to study SIRT2 activity in vitro and in cellular models.
Additionally, fluorinated chroman derivatives have demonstrated antiviral properties, for instance, against the influenza A virus.[5] This suggests another potential application of this compound as a probe for investigating viral life cycles and as a lead compound for antiviral drug discovery.
Physicochemical and Representative Biological Data
The following tables summarize the known physicochemical properties of this compound and representative biological data from a closely related class of compounds (chroman-4-one derivatives) to illustrate potential efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 886762-83-0 | [6] |
| Molecular Formula | C₉H₉F₂NO | [6] |
| Molecular Weight | 185.17 g/mol | [6] |
| Appearance | Not specified |
| Storage | 2-8°C, Sealed in dry, Keep in dark place |[6] |
Table 2: Representative Biological Activity of Related Chroman Derivatives (SIRT2 Inhibition)
| Compound | SIRT2 Inhibition IC₅₀ (µM) | Selectivity vs SIRT1 & SIRT3 | Reference |
|---|---|---|---|
| Chroman-4-one derivative 1 | Low micromolar range | High | [3][4] |
| Chroman-4-one derivative 2 | Low micromolar range | High | [3][4] |
| Hypothetical data for this compound | To be determined | To be determined | |
Experimental Protocols
The following are detailed protocols for assays that could be used to characterize the activity of this compound, based on methods for similar compounds.
Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from methodologies used to screen for SIRT2 inhibitors.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SIRT2 enzyme.
Materials:
-
This compound
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD⁺
-
Assay Buffer (e.g., Tris-HCl with NaCl and a reducing agent)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for the assay.
-
Reaction Mixture: In each well of the 96-well plate, add the SIRT2 enzyme and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD⁺ to each well.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths. Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Objective: To determine the cytotoxic effects of this compound on a relevant cell line.
Materials:
-
This compound
-
Selected cell line (e.g., a human cancer cell line for anti-cancer studies)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action via SIRT2 inhibition.
Experimental Workflow
Caption: Workflow for characterizing a novel molecular probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
Application of Fluorinated Chromans in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine due to their complex pathology and the difficulty of delivering therapeutic agents across the blood-brain barrier.[1] Fluorinated chromans, a class of heterocyclic compounds, have emerged as a promising area of research in this field. The strategic incorporation of fluorine into the chroman scaffold can significantly enhance the molecule's pharmacological properties, including metabolic stability, binding affinity to target proteins, and blood-brain barrier permeability.[2][3] This document provides detailed application notes and experimental protocols for the use of fluorinated chromans in neurodegenerative disease research, with a focus on their application in Alzheimer's and Parkinson's disease models.
Application in Alzheimer's Disease
Fluorinated chroman derivatives have shown notable potential in targeting key pathological features of Alzheimer's disease, primarily the aggregation of amyloid-beta (Aβ) peptides and the associated neuroinflammation.
Mechanism of Action: Inhibition of Aβ Aggregation and Promotion of Microglial Clearance
Fluorinated cromolyn derivatives, a subset of fluorinated chromans, have been demonstrated to be potent inhibitors of Aβ42 aggregation.[4] Furthermore, these compounds can modulate the behavior of microglia, the resident immune cells of the brain, promoting their ability to clear Aβ deposits through phagocytosis.[3][5] This dual action of inhibiting the formation of toxic protein aggregates and enhancing their removal makes fluorinated chromans a compelling therapeutic strategy.
Quantitative Data
The following tables summarize the key quantitative findings for fluorinated chroman derivatives in Alzheimer's disease models.
| Compound Class | Assay | Result | Reference |
| Fluoro-cromolyn derivatives | Aβ42 Aggregation Inhibition | >90% inhibition at 5 nM | [4] |
| Cromolyn and fluoro-cromolyn diethyl ester derivative | Microglial Phagocytosis of Aβ | Dose-dependent enhancement | [4] |
| [18F]fluoro-cromolyn diethyl ester | Brain Penetration (Rhesus Macaque) | Immediate uptake, reaching a maximum of 2.3 SUV at 2 minutes with slow washout. | [4] |
| Fluoro-cromolyn derivative 4 | Aβ42 Uptake in BV2-CD33WT microglial cells | One-fold increase at 75µM | [3][5] |
Application in Parkinson's Disease
While direct studies on fluorinated chromans in Parkinson's disease models are emerging, a strong mechanistic link exists through their activity as inhibitors of Sirtuin 2 (SIRT2). SIRT2, a NAD+-dependent deacetylase, is implicated in the pathogenesis of Parkinson's disease through its interaction with α-synuclein, the primary component of Lewy bodies.[6][7]
Mechanism of Action: SIRT2 Inhibition and Neuroprotection
SIRT2 deacetylates α-synuclein, a process that is believed to promote its aggregation and toxicity.[1][6] Inhibition of SIRT2 has been shown to rescue α-synuclein-mediated toxicity and protect dopaminergic neurons in cellular and animal models of Parkinson's disease.[8][9] Chroman-4-one derivatives are a known class of SIRT2 inhibitors, and fluorination can potentially enhance their potency and selectivity.[7][10] Therefore, fluorinated chromans represent a promising class of compounds for investigation as SIRT2-targeting therapeutics in Parkinson's disease.
Quantitative Data
The table below presents the SIRT2 inhibitory activity of some chroman-4-one derivatives. While not all are fluorinated, this data provides a basis for the development of fluorinated analogs with potentially improved properties.
| Compound | SIRT2 Inhibition | IC50 (µM) | Reference |
| 7-fluoro substituted chroman-4-one | 18% inhibition at 200 µM | Not determined | [10] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | >70% inhibition at 200 µM | 4.5 | [11] |
| 6,8-dibromo-2-pentylchroman-4-one | >70% inhibition at 200 µM | 1.5 | [11][12] |
Signaling Pathways
The neuroprotective effects of chroman derivatives can be mediated through various signaling pathways. Two key pathways are highlighted below.
Caption: SIRT2 deacetylation pathway in neurodegeneration.
Caption: Neuroprotective ERK-CREB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of fluorinated chromans for neurodegenerative disease research.
Protocol 1: Thioflavin T (ThT) Assay for α-Synuclein Aggregation Inhibition
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of an inhibitor.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered deionized water. Keep protected from light.
-
Reconstitute α-synuclein monomer in PBS to a stock concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following to a final volume of 100 µL:
-
α-synuclein monomer (final concentration of 50-100 µM)
-
ThT (final concentration of 25 µM)
-
Test compound (fluorinated chroman) at various concentrations or vehicle control (DMSO).
-
PBS to make up the final volume.
-
-
Include a control with ThT and buffer only for background subtraction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of aggregation by the test compound compared to the vehicle control.
-
Protocol 2: Microglial Phagocytosis Assay
This assay assesses the ability of a test compound to enhance the phagocytic activity of microglia towards Aβ peptides.
Materials:
-
BV-2 murine microglial cells or primary microglia
-
Fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (fluorinated chroman)
-
96-well imaging plate
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed BV-2 cells into a 96-well imaging plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the fluorinated chroman at various concentrations or vehicle control for a predetermined time (e.g., 1-24 hours).
-
-
Phagocytosis Induction:
-
Add fluorescently labeled Aβ42 peptides (final concentration of 1-2 µM) to the wells.
-
Incubate for 1-3 hours at 37°C to allow for phagocytosis.
-
-
Cell Staining and Imaging:
-
Gently wash the cells with PBS to remove non-internalized Aβ42.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Image the plate using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the internalized fluorescent Aβ42 signal per cell.
-
Compare the phagocytic activity in compound-treated cells to vehicle-treated cells.
-
Protocol 3: SIRT2 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (fluorinated chroman)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
SIRT2 enzyme
-
Test compound at various concentrations or vehicle control.
-
Assay buffer.
-
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Add a mixture of the fluorogenic substrate and NAD+ to initiate the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Signal Development:
-
Add the developer solution to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of SIRT2 inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Fluorinated chromans represent a versatile and potent class of molecules for the development of novel therapeutics for neurodegenerative diseases. Their ability to be chemically modified allows for the fine-tuning of their pharmacological properties to target specific pathological mechanisms in diseases like Alzheimer's and Parkinson's. The protocols and data presented here provide a framework for researchers to explore the potential of these compounds in their own research and drug discovery efforts.
References
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 3. Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linking SIRT2 to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Difluorochroman Amines
Welcome to the technical support center for the enantioselective synthesis of difluorochroman amines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this complex synthesis.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%)
Q: My reaction yields the desired product, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, solvent, and reaction temperature. A systematic approach is crucial for optimization.
-
Potential Cause 1: Suboptimal Catalyst or Ligand. The chiral catalyst or ligand is the primary source of enantioselectivity. Its structure, loading, and interaction with the substrate are critical.
-
Troubleshooting Steps:
-
Screen Catalysts: Test a variety of chiral catalysts, including different transition metal complexes (e.g., Nickel, Iridium) or organocatalysts (e.g., chiral phosphoric acids, prolinol ethers).[1][2]
-
Modify Ligand: If using a metal catalyst, screen different chiral ligands. The ligand's steric and electronic properties create the chiral environment necessary for selective synthesis.[3] For instance, ligands with large steric hindrance, such as (R)-AntPhos, have been shown to be effective in certain reactions.[3]
-
Adjust Catalyst Loading: While a low catalyst loading might be economically desirable, it can sometimes lead to a decrease in selectivity. Incrementally increase the catalyst loading to see if it improves the ee%.[1]
-
-
-
Potential Cause 2: Inappropriate Solvent. The solvent influences the conformation of the catalyst-substrate complex and the transition state, directly impacting the stereochemical outcome.[1][4]
-
Troubleshooting Steps:
-
-
Potential Cause 3: Incorrect Reaction Temperature. Enantioselectivity is often highly dependent on temperature.
-
Potential Cause 4: Presence of Impurities. Trace amounts of water or other impurities can interfere with the catalyst, altering its selectivity.[1][4][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][5]
-
Purify Starting Materials: Use high-purity, freshly distilled or purified starting materials and solvents to eliminate potential inhibitors.[5]
-
-
Issue 2: The Reaction is Slow, Stalled, or Gives Poor Yield
Q: My reaction is proceeding very slowly or has stopped completely before consuming the starting material. What steps should I take?
A: A stalled reaction or poor yield often points to catalyst deactivation or poisoning.
-
Potential Cause 1: Catalyst Poisoning. The catalyst's activity can be inhibited by various functional groups or impurities present in the starting materials, solvents, or gas streams.
-
Common Poisons:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons.[5]
-
Nitrogen Compounds: Many nitrogen-containing heterocycles (e.g., pyridine) and some amines can coordinate to the metal center and act as inhibitors.[5]
-
Halides: Impurities of chloride, bromide, or iodide ions can deactivate the catalyst.[5]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO is a strong poison for many hydrogenation catalysts.[5]
-
Water: Can deactivate catalysts through oxidation or by altering the catalytic environment.[5]
-
-
Troubleshooting Steps:
-
Analyze Reagents: Check the purity of the starting material (e.g., 5,7-Difluorochroman-4-one), hydrogen donor, and solvent using techniques like GC-MS or elemental analysis.[5]
-
Purify Materials: Pass solvents through a column of activated alumina or carbon. Recrystallize or chromatograph the raw substrate to remove impurities.[5]
-
Use High-Purity Gases: Source gases from suppliers with certified high purity.
-
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may not be stable under the reaction conditions or may have degraded during storage.
-
Potential Cause 3: Poor Substrate Solubility. If reactants are not fully dissolved, the reaction will be slow and irreproducible.
-
Troubleshooting Steps:
-
Choose a Better Solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature.[1]
-
-
Data Summary
Optimizing reaction parameters is key to achieving high yield and enantioselectivity. The following table summarizes the effect of solvent and temperature on a Ni-catalyzed enantioselective synthesis of a chroman derivative.
| Entry | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 7.5 | (EtO)₃SiH | Toluene | 50 | 24-48 | 91 | 92.5:7.5 |
| 2 | 7.5 | (EtO)₃SiH | THF | 50 | 24-48 | 60 | 93.8:6.2 |
| 3 | 7.5 | (EtO)₃SiH | THF | 0 | 48 | 36 | 94.3:5.7 |
| 4 | 7.5 | (EtO)₃SiH | THF/Dioxane (1:2) | -5 | 48 | 95 | 95.5:4.5 |
| (Data adapted from a Ni-catalyzed reductive cyclization.[1][3]) |
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Enantioselective Reductive Cyclization
This protocol is a representative example for the synthesis of chiral chromans.
-
Preparation: To a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%).[1]
-
Solvent Addition: Add the optimized solvent or solvent mixture (e.g., THF/dioxane, 1:2, 1.0 mL).[1][3] Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the mixture to the optimized temperature (e.g., -5 °C).[3][4]
-
Substrate Addition: Add the aryl chained alkynone substrate (0.1 mmol) to the reaction mixture.[1]
-
Reductant Addition: Add the reducing agent (e.g., Et₃SiH, 0.3 mmol) dropwise.[1]
-
Reaction: Stir the reaction at -5 °C for 48 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.[1]
Visual Guides
Troubleshooting Workflow
Caption: General troubleshooting workflow for enantioselective synthesis.
Experimental Workflow
Caption: Standard experimental workflow for asymmetric catalysis.
Key Factors Influencing Enantioselectivity
Caption: Interrelated factors that control the enantioselectivity of a reaction.
Frequently Asked Questions (FAQs)
Q1: How do I know if my catalyst has been poisoned? A1: The most common signs of catalyst poisoning include a significant drop in the reaction rate, a complete stall of the reaction, or a noticeable decrease in both product yield and enantiomeric excess (ee%).[5] You may also find that more forcing conditions (higher temperature or pressure) are needed to achieve the same conversion that was previously possible under milder conditions.[5]
Q2: Can scaling up my reaction affect the enantioselectivity? A2: Yes, decreased enantioselectivity upon scale-up is a known issue. This can be due to inconsistencies in solvent purity between batches or limitations in mass and heat transfer in larger vessels, leading to temperature gradients.[4] Maintaining uniform stirring and precise temperature control is critical during scale-up to ensure consistent results.[4]
Q3: My substrate contains multiple functional groups. Could this be an issue? A3: Yes, certain functional groups on your substrate can act as inhibitors by coordinating with the catalyst. For example, some nitrogen-containing groups can poison metal catalysts.[5] It may be necessary to protect these groups before the reaction and deprotect them afterward.
Q4: What is the role of an additive or co-catalyst? A4: In some organocatalytic systems, acidic or basic additives are used to facilitate catalyst turnover or participate in the catalytic cycle. For example, p-nitrobenzoic acid is sometimes used as a co-catalyst in reactions involving prolinol ether catalysts.[6] If your protocol calls for an additive, its purity and stoichiometry are just as important as the primary catalyst's.
References
Technical Support Center: (R)-7,8-difluorochroman-4-amine Synthesis
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (R)-7,8-difluorochroman-4-amine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound? A1: The synthesis of this compound typically begins with the preparation of the key intermediate, 7,8-difluorochroman-4-one.[1][2] This precursor is then converted to the chiral amine. Common strategies for the asymmetric synthesis include:
-
Asymmetric Reductive Amination: Direct conversion of the ketone to the amine using a chiral catalyst or a chiral auxiliary.
-
Reduction of a Chiral Oxime Derivative: Formation of an oxime from the ketone, followed by stereoselective reduction.
-
Diastereomeric Salt Resolution: Synthesis of the racemic amine followed by separation using a chiral acid to form diastereomeric salts, which can be separated by crystallization.[3]
Q2: How can I improve the enantioselectivity of the synthesis? A2: Achieving high enantiomeric excess (ee) is critical. Key factors to optimize include:
-
Catalyst/Reagent Selection: The choice of chiral catalyst, ligand, or resolving agent is paramount. Screening different options is often necessary.[4]
-
Solvent: The polarity and nature of the solvent can significantly influence the stereochemical outcome of the reaction.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Reagent Stoichiometry: The molar ratio of the substrate to the chiral reagent can impact both yield and enantioselectivity.[3]
Q3: What are the critical parameters to control during the synthesis? A3: Aside from parameters affecting enantioselectivity, it is crucial to control:
-
Purity of Reagents: Impurities in starting materials or reagents can interfere with the reaction, leading to side products or lower yields.[3]
-
Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often required.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in the formation of degradation products.
Q4: How should I monitor the progress of the reaction? A4: Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate. Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine conversion.
Q5: What are the recommended methods for purifying the final product? A5: Purification of this compound typically involves multiple steps:
-
Extraction: A standard liquid-liquid extraction is used to separate the product from the reaction mixture.[5]
-
Column Chromatography: Silica gel chromatography is effective for removing impurities with different polarities.[5][6]
-
Crystallization: This is a highly effective method for final purification and can significantly enhance the enantiomeric purity of the product.[3][5]
Section 2: Experimental Protocols
Protocol 1: Synthesis of 7,8-Difluorochroman-4-one (Precursor)
This protocol describes a plausible synthesis based on established methods for chroman-4-one formation.[7][8]
Materials and Reagents:
-
2,3-Difluorophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 10% solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add aluminum chloride (1.2 eq).
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Cyclization:
-
Carefully quench the reaction by pouring it into a mixture of ice and 2M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with a 10% NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate chloro-ketone.
-
-
Intramolecular Cyclization:
-
Dissolve the crude chloro-ketone in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., potassium carbonate, 2.0 eq) and heat the mixture to reflux for 4-6 hours until TLC indicates the completion of the reaction.
-
-
Purification:
-
Cool the reaction mixture, filter off the base, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 7,8-difluorochroman-4-one.
-
Protocol 2: Asymmetric Reductive Amination
This protocol uses a chiral catalyst for the direct conversion of the ketone to the desired (R)-amine.
Materials and Reagents:
-
7,8-Difluorochroman-4-one
-
Ammonia source (e.g., ammonium formate or ammonia in methanol)
-
Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene))
-
Formic acid
-
Anhydrous solvent (e.g., Methanol or Dichloromethane)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In an inert atmosphere glovebox or Schlenk line, charge a pressure-rated reaction vessel with 7,8-difluorochroman-4-one (1.0 eq) and the chiral catalyst (0.01 eq).
-
Add the anhydrous solvent, followed by the ammonia source (e.g., ammonium formate, 5.0 eq).
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 40-60°C) for 24-48 hours.
-
Monitor the reaction by HPLC for conversion and enantiomeric excess.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and carefully vent any pressure.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amine by column chromatography or crystallization to obtain this compound.
-
Section 3: Data Presentation and Optimization
Effective optimization requires systematic variation of reaction parameters. Below are examples of how to tabulate data from optimization experiments.
Table 1: Optimization of Asymmetric Reduction Conditions
| Entry | Chiral Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Catalyst A | Methanol | 40 | 24 | 85 | 75 | 88 |
| 2 | Catalyst A | Toluene | 40 | 24 | 60 | 52 | 92 |
| 3 | Catalyst B | Methanol | 40 | 24 | 95 | 88 | 95 |
| 4 | Catalyst B | Methanol | 25 | 48 | 92 | 85 | 98 |
Table 2: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Chiral Resolving Agent | Solvent System | Yield (%) | Purity of Salt (de %) |
|---|---|---|---|---|
| 1 | (+)-Tartaric Acid | Methanol | 40 | 90 |
| 2 | (+)-Tartaric Acid | Ethanol | 45 | 95 |
| 3 | (+)-Tartaric Acid | Isopropanol | 38 | >99 |
| 4 | (-)-Dibenzoyl-L-tartaric acid | Acetonitrile | 42 | 97 |
Section 4: Troubleshooting Guides
Issue 1: Low or no conversion of the starting ketone.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst was handled under inert conditions and is from a reliable source. Perform a small-scale test with a known substrate to verify activity. |
| Insufficient Temperature/Time | Gradually increase the reaction temperature in 5-10°C increments or extend the reaction time. Monitor by TLC/HPLC to check for product formation versus degradation. |
| Reagent Purity | Use high-purity, anhydrous solvents and reagents. Impurities like water can deactivate the catalyst.[3] |
| Incorrect Stoichiometry | Verify the molar ratios of all reagents, especially the hydride source and catalyst. |
Issue 2: Low enantiomeric excess (ee).
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | Lower the reaction temperature. This often increases selectivity but may require longer reaction times. |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., methanol, DCM, THF, toluene). The solvent can significantly influence the chiral induction. |
| Catalyst/Ligand Degradation | Ensure the chiral ligand or catalyst has not degraded. Store sensitive reagents properly and handle them under an inert atmosphere. |
| Racemization of Product | The product may racemize under the reaction or work-up conditions. Check the stability of the product under basic or acidic conditions if they are used. |
Issue 3: Formation of side products (e.g., alcohol from over-reduction).
| Potential Cause | Suggested Solution |
| Reaction Conditions Too Harsh | Reduce the temperature or the amount of reducing agent. |
| Incorrect Reagent | Ensure the chosen reducing agent is suitable for reductive amination and not just ketone reduction. |
| Work-up Procedure | Analyze the product mixture before and after work-up to determine if the side product is formed during this stage. Adjust pH and temperature accordingly. |
Issue 4: Difficulty with purification.
| Potential Cause | Suggested Solution |
| Product is too polar/non-polar for silica gel | Try a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase C18 silica.[6] |
| Formation of Emulsions during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
| Product Oiling Out During Crystallization | Use a different solvent/anti-solvent system. Try cooling the solution more slowly or adding a seed crystal to induce proper crystallization.[3] |
| Amine Streaking on Silica Gel | Add a small amount of a volatile base, like triethylamine (~1%), to the chromatography eluent to prevent streaking and improve peak shape. |
Section 5: Visualized Workflows
Caption: Diagram 1: General Synthetic Pathway.
Caption: Diagram 2: Troubleshooting Low Enantiomeric Excess (ee).
Caption: Diagram 3: Purification Strategy Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Chiral Difluorochroman-4-amine Isomers
Welcome to the technical support center for the purification of chiral difluorochroman-4-amine isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these critical chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of difluorochroman-4-amine?
A1: The three primary methods for resolving racemic difluorochroman-4-amine are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Supercritical Fluid Chromatography (SFC) with a chiral column, and classical resolution via diastereomeric salt formation. The choice of method often depends on the scale of the purification, available equipment, and the specific isomeric mixture.
Q2: I am observing poor or no separation of my difluorochroman-4-amine enantiomers on a chiral HPLC column. What should I do?
A2: Poor resolution is a common challenge in chiral separations. The issue typically lies with the selection of the chiral stationary phase (CSP) or the mobile phase composition.[1] Since enantiomers have identical physical properties in an achiral environment, separation depends on the differential interaction with the CSP.[1]
Troubleshooting Steps:
-
Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point due to their broad applicability.[1][2] If one type of CSP is not effective, screening a variety of CSPs is the most effective approach to find one that provides selectivity for your isomers.[1]
-
Optimize the Mobile Phase:
-
Solvent Composition: For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., n-hexane).[1][2]
-
Additives: Since difluorochroman-4-amine is a basic compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the stationary phase.[2][3]
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.[2] Temperature can also affect selectivity, so experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) may be beneficial.[1][2]
Q3: My peaks are tailing or fronting during the HPLC analysis of difluorochroman-4-amine. How can I improve the peak shape?
A3: Poor peak shape is often caused by secondary interactions with the stationary phase, improper sample solvent, or column overload.
Solutions for Peak Tailing:
-
Silanol Interactions: The basic amine group of your compound can interact with acidic silanol groups on the silica-based CSP, causing tailing.[3] Adding a basic modifier like DEA or TEA to the mobile phase can help to mitigate these interactions.[1][3]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[1]
Solutions for Peak Fronting:
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the mobile phase.[1]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the purification of difluorochroman-4-amine isomers?
A4: Yes, SFC is a powerful technique for chiral separations and is often preferred for preparative scale purification due to faster separation times and reduced solvent consumption.[4] For basic compounds like difluorochroman-4-amine, the use of a basic additive in the mobile phase or sample diluent is often necessary to achieve good peak shape and resolution.[5] Adding the amine additive to the sample diluent instead of the mobile phase can simplify post-purification removal of the additive.[5]
Q5: Is classical resolution a viable option for separating difluorochroman-4-amine enantiomers on a larger scale?
A5: Absolutely. Classical resolution by forming diastereomeric salts is a well-established and scalable method for separating chiral amines.[6] This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts.[6][7] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[6] The desired enantiomer can then be recovered by treating the separated salt with a base.
Troubleshooting Guides
Chiral HPLC Method Development
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak series).[1] |
| Suboptimal mobile phase composition. | Systematically vary the alcohol modifier (IPA, EtOH) percentage in n-hexane. Add a basic modifier like 0.1% DEA.[1][2] | |
| Incorrect temperature or flow rate. | Test different column temperatures (e.g., 15°C, 25°C, 40°C). Reduce the flow rate to see if resolution improves.[1][2] | |
| Peak Tailing | Secondary interactions with residual silanols. | Add a basic modifier (0.1-0.5% DEA or TEA) to the mobile phase.[3] |
| Column overload. | Decrease the sample concentration or injection volume.[1] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[1] |
| Retention Time Drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before injection. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
Supercritical Fluid Chromatography (SFC) Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Interaction of the basic amine with the stationary phase. | Add a basic additive (e.g., dimethylethylamine, isopropylamine) to the mobile phase modifier or the sample diluent.[5][8] |
| Low Solubility of Sample | The sample is not dissolving well in the supercritical fluid/modifier mixture. | Screen different co-solvents (e.g., methanol, ethanol, acetonitrile) to improve solubility.[9] |
| Difficult Scale-Up | Analytical method does not translate well to preparative scale. | Re-optimize the method on the preparative system, paying close attention to loading capacity and flow rate. Ensure L/dp (length/particle size) is maintained between analytical and preparative columns. |
Quantitative Data Summary
The following tables provide typical starting conditions and expected performance parameters for the chiral separation of difluorochroman-4-amine isomers. Actual values may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Chiral HPLC Starting Conditions and Performance
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® OD-H) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) + 0.1% DEA | n-Hexane:Ethanol (85:15 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time 1 | ~ 8.5 min | ~ 10.2 min |
| Expected Retention Time 2 | ~ 10.0 min | ~ 12.5 min |
| Expected Resolution (Rs) | > 1.5 | > 1.8 |
| Expected Separation Factor (α) | > 1.2 | > 1.3 |
Table 2: Chiral SFC Starting Conditions and Performance
| Parameter | Condition |
| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak® IA, IB, IC) |
| Column Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | CO2 / Methanol with 0.2% Isopropylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Expected Retention Time 1 | ~ 2.5 min |
| Expected Retention Time 2 | ~ 3.2 min |
| Expected Resolution (Rs) | > 2.0 |
| Expected Separation Factor (α) | > 1.4 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method
Objective: To achieve baseline separation of difluorochroman-4-amine enantiomers using a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC System with UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
Racemic difluorochroman-4-amine
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume ratio. Add diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve racemic difluorochroman-4-amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject 5-10 µL of the prepared sample and run the analysis under isocratic conditions. Monitor the elution profile at 254 nm.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
Objective: To separate the enantiomers of difluorochroman-4-amine by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic difluorochroman-4-amine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol and/or Ethanol
-
Standard laboratory glassware for crystallization
-
Filtration apparatus
Methodology:
-
Salt Formation: Dissolve one equivalent of racemic difluorochroman-4-amine in a minimal amount of a suitable solvent like methanol or ethanol, gently warming if necessary. In a separate flask, dissolve a half equivalent of (+)-tartaric acid in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Enantiomeric Enrichment Check: Analyze the enantiomeric purity of the amine in the crystallized salt and in the mother liquor by chiral HPLC to determine the efficiency of the resolution.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the resolved enantiomer.
Visualizations
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Difluorochroman-4-amine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of difluorochroman-4-amine. The information is structured to address specific issues that may arise during the multi-step synthesis, from the formation of the chroman-4-one precursor to the final amination step.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to difluorochroman-4-amine?
A common and plausible synthetic pathway involves a multi-step process. It begins with the synthesis of a difluorinated chroman-4-one, which is then reduced to the corresponding alcohol. The hydroxyl group is subsequently converted into an amine.
Q2: What are the likely side products during the formation of the difluorochroman-4-one intermediate?
During the base-promoted aldol condensation and intramolecular oxa-Michael addition to form the chroman-4-one ring, side products can arise from the self-condensation of the aldehyde used in the reaction. This is particularly problematic with electron-donating groups on the 2'-hydroxyacetophenone.
Q3: I am observing incomplete conversion during the reduction of the difluorochroman-4-one. What could be the cause?
Incomplete reduction of the ketone to the hydroxyl group can be due to several factors. The choice of reducing agent is critical; for instance, while NaBH4 is commonly used, its reactivity can be influenced by the specific substituents on the chroman-4-one. The reaction may also be sensitive to temperature and reaction time.
Q4: My final difluorochroman-4-amine product is difficult to purify. What are some recommended purification strategies?
The basic nature of the amine can lead to issues with standard silica gel chromatography, such as tailing and poor separation. The use of an amine-functionalized stationary phase for column chromatography can be beneficial. Alternatively, modifying the mobile phase with a small amount of a basic additive like triethylamine can help to mitigate these issues. Purification can also be achieved by forming a salt of the amine, which can then be isolated by crystallization.
Q5: How does the presence of fluorine atoms affect the stability and reactivity of the molecule?
The incorporation of fluorine atoms can enhance the metabolic stability of the final compound. The strong carbon-fluorine bond is less susceptible to enzymatic oxidation. However, the electron-withdrawing nature of fluorine can also influence the reactivity of nearby functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of difluorochroman-4-one | Self-condensation of the aldehyde starting material. | Use a slow addition of the aldehyde to the reaction mixture. Consider using a more reactive 2'-hydroxyacetophenone if possible. |
| Incomplete cyclization. | Ensure the reaction conditions (temperature, base concentration) are optimized for the intramolecular oxa-Michael addition. | |
| Formation of diastereomers during alcohol synthesis | Non-stereoselective reduction of the ketone. | Employ a stereoselective reducing agent, such as one directed by a chiral catalyst, to favor the formation of the desired diastereomer. |
| Multiple products in the amination step | Over-alkylation of the amine. | If using a direct amination method, this can be a significant issue. A more controlled approach is the conversion of the alcohol to a leaving group, followed by substitution with an azide and subsequent reduction. |
| Incomplete reaction of the intermediate. | Ensure complete conversion of the alcohol to the leaving group before proceeding with the azide substitution. Monitor the reaction progress by TLC or LC-MS. | |
| Difficulty in removing tin or iron salts after reduction of a nitro group (if applicable) | Incomplete workup and extraction. | After reduction with reagents like Sn+HCl or Fe+HCl, ensure the reaction mixture is basified to precipitate the metal hydroxides, which can then be filtered off. Thorough extraction with an organic solvent is crucial.[1] |
| Final product instability | Degradation of the amine. | Store the purified difluorochroman-4-amine under an inert atmosphere and at low temperatures to prevent oxidation or other degradation pathways. |
Experimental Protocols
General Procedure for the Synthesis of Substituted Chroman-4-ones
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents). The mixture is then heated, for instance using microwave irradiation at 160–170 °C for 1 hour. After cooling, the reaction mixture is diluted with a solvent like dichloromethane and washed successively with aqueous NaOH, aqueous HCl, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for the Reduction of Chroman-4-one to Chroman-4-ol
The chroman-4-one is dissolved in a suitable solvent such as methanol. Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the chroman-4-ol.[2]
General Procedure for the Synthesis of Chroman-4-amine via Azide Intermediate
The chroman-4-ol is converted to an intermediate with a good leaving group, for example, by reaction with diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This is followed by the in-situ reduction of the resulting azide to the amine using a reducing agent such as triphenylphosphine and water. The crude amine is then purified.
Visualizing Reaction Pathways
Caption: A simplified workflow for the synthesis of difluorochroman-4-amine.
Caption: Potential side reactions in the synthesis of difluorochroman-4-amine.
References
Stability issues of (R)-7,8-difluorochroman-4-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-7,8-difluorochroman-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on related compounds like (R)-5,7-difluorochroman-4-ol, it is recommended to store the compound at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed, dry container.[1][2][3] This minimizes potential degradation from atmospheric moisture and oxygen.
Q2: Which solvents are suitable for dissolving this compound?
A2: The solubility of this compound in common laboratory solvents has not been extensively documented in publicly available literature.[3] It is advisable to perform small-scale solubility tests to identify the most appropriate solvent for your specific application. Common organic solvents such as dimethylformamide (DMF), and alcohols are often used for similar chroman derivatives.[4] For aqueous solutions, the pH will significantly impact the solubility of this amine-containing compound.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the chemical structure, the primary amine and the chroman ring system are the most likely sites for degradation. Potential degradation pathways include:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[5][6]
-
Hydrolysis: While the chroman ring is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation.[5][6]
-
Reaction with Carbon Dioxide: Amines can react with CO2 to form carbamates, which can be a concern for solutions exposed to air over long periods.[7][8]
-
Photodegradation: Exposure to UV light may induce degradation. Photostability studies are recommended if the compound will be handled under ambient light for extended periods.[6][9]
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[3][10] A stability-indicating method is one that can separate the intact drug from its degradation products. Regular analysis of the solution over time will allow you to quantify any degradation and identify the formation of new impurities.
Troubleshooting Guide
Q5: I am observing a new peak in my HPLC chromatogram after storing my this compound solution for a few days. What could be the cause?
A5: The appearance of a new peak likely indicates the formation of a degradation product. To troubleshoot this, consider the following:
-
Storage Conditions: Was the solution stored at the recommended 2-8°C and protected from light?[1][2] Exposure to higher temperatures or light can accelerate degradation.
-
Solvent: Is the solvent of high purity? Impurities in the solvent, such as peroxides in ethers or dissolved metals, can catalyze degradation.
-
Atmosphere: Was the container sealed tightly, or was it exposed to air? Oxidation is a common degradation pathway for amines.[5] Consider degassing your solvent and storing the solution under an inert atmosphere like nitrogen or argon.
-
pH of the Solution: If you are using an aqueous or protic solvent, the pH can influence stability. Extremes in pH can lead to hydrolysis.[5][6]
Q6: The color of my this compound solution has changed from colorless to a yellowish tint. What does this signify?
A6: A change in color often indicates the formation of degradation products, which may be chromophoric. This is frequently associated with oxidative degradation pathways.[11] It is highly recommended to analyze the solution by HPLC or LC-MS to identify and quantify the impurities. Discolored solutions should be treated with caution as the efficacy and safety of the compound may be compromised.
Q7: My compound seems to be degrading rapidly in an acidic mobile phase during HPLC analysis. What can I do?
A7: If you suspect acid-catalyzed degradation on the column, you can try the following:
-
Modify the Mobile Phase pH: If possible, increase the pH of the mobile phase to a less acidic level while still achieving good chromatography.
-
Use a Different Buffer: Switch to a buffer system that is less reactive.
-
Decrease Analysis Time: A shorter run time will reduce the compound's exposure to the acidic mobile phase.
-
Lower the Column Temperature: Reducing the temperature can slow down the rate of degradation.
Forced Degradation Study Data
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][9][10] The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its potential stability profile.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 8% | Ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 12% | Oxidized and ring-opened products |
| Oxidation | 3% H₂O₂ | 8 h | 25°C | 25% | N-oxide, deaminated product |
| Thermal | Dry Heat | 48 h | 80°C | 5% | Dimerization product |
| Photolytic | UV Light (254 nm) | 24 h | 25°C | 15% | Photodegradation adducts |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Also, store a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Characterize the major degradation products using their retention times, UV spectra, and mass spectral data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1213550-52-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. ijsdr.org [ijsdr.org]
- 10. acdlabs.com [acdlabs.com]
- 11. nouryon.com [nouryon.com]
Technical Support Center: Chiral HPLC Method Development for (R)-7,8-difluorochroman-4-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on creating a robust chiral HPLC method for the enantiomeric separation of (R)- and (S)-7,8-difluorochroman-4-amine. The content is structured in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Where should I begin with method development for 7,8-difluorochroman-4-amine?
A1: The most effective starting point is a column screening process. Since 7,8-difluorochroman-4-amine is a primary amine, polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) are highly recommended.[1][2] A screening protocol using a set of diverse CSPs with standardized mobile phases will quickly identify the most promising columns and conditions for further optimization.[3][4]
Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be successful?
A2: For primary amines, polysaccharide-derived CSPs are broadly selective and represent an excellent first choice.[2] Specifically, immobilized amylose and cellulose phenylcarbamate derivatives (e.g., CHIRALPAK® IA, IB, IC, IE, IF) have demonstrated high success rates.[1][2] Cyclofructan-based CSPs are also very effective, particularly in the polar organic mode.[1][2]
Q3: What are the recommended initial mobile phase conditions for screening?
A3: It is advisable to screen in both Normal Phase (NP) and Polar Organic (PO) modes.
-
Normal Phase (NP): Use a primary solvent like n-Hexane or Heptane with an alcohol modifier (e.g., Isopropanol or Ethanol). A common starting gradient is from 10% to 50% alcohol.
-
Polar Organic (PO): Use Acetonitrile as the primary solvent with an alcohol modifier (e.g., Methanol or Ethanol).
Crucially, for a basic compound like an amine, a basic additive must be included in the mobile phase to improve peak shape and prevent interactions with residual silanols on the silica support.[2][5]
Q4: Why is a basic additive necessary, and which one should I use?
A4: Basic additives are critical for analyzing chiral amines. They compete with the analyte for active sites (residual silanols) on the stationary phase, which prevents peak tailing and improves resolution.[2]
-
Common Choices: Diethylamine (DEA) or Triethylamine (TEA) are standard choices. Butylamine (BA) has also been shown to be effective.[1][5]
-
Concentration: A concentration of 0.1% (v/v) is typically sufficient and should generally not exceed 0.5%.[5][6] For certain compounds, other amines like ethanolamine or ethylenediamine can dramatically improve peak shape, but they have limited miscibility with non-polar solvents unless at least 2% alcohol is present.[5]
Q5: My sample is not soluble in the normal phase mobile phase. What can I do?
A5: Poor solubility in non-polar solvents is a common issue.[7]
-
Use an Immobilized CSP: Immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC) are compatible with a wider range of solvents. This allows you to use solvents like Dichloromethane (DCM), Methyl-tert-butyl ether (MTBE), or Ethyl Acetate as the primary solvent, which may improve solubility.
-
Switch to Polar Organic or Reversed-Phase Mode: If solubility remains an issue, developing a method in Polar Organic (Acetonitrile-based) or Reversed-Phase (Water/Acetonitrile/Methanol) mode is the best alternative.
Chiral HPLC Method Development Workflow
The following diagram illustrates a systematic approach to developing a chiral separation method.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.today [hplc.today]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Chroman Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated chroman derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated chroman derivatives exhibit poor aqueous solubility?
A1: The introduction of fluorine atoms into the chroman scaffold can significantly alter the physicochemical properties of the molecule. While fluorination can enhance metabolic stability and binding affinity to target proteins, it often increases lipophilicity (hydrophobicity), leading to reduced solubility in aqueous solutions.[1] The strong carbon-fluorine bond and the high electronegativity of fluorine can affect the molecule's overall polarity and its ability to interact favorably with water molecules.
Q2: What are the initial steps I should take to assess the solubility of my fluorinated chroman derivative?
A2: A fundamental first step is to determine the equilibrium aqueous solubility of your compound using a standardized method like the shake-flask method.[2][3][4][5][6] This will provide a baseline value to compare against when evaluating different solubility enhancement techniques. It is also beneficial to assess the compound's solubility in various organic solvents and buffers at different pH values to understand its physicochemical properties better.[7]
Troubleshooting Guide
Issue 1: Compound crashes out of solution upon dilution of DMSO stock in aqueous buffer.
This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock solution to an aqueous medium for biological assays.
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution to minimize its co-solvent effect, which can sometimes mask the true aqueous insolubility.[8]
-
Employ Co-solvents: If a higher compound concentration is necessary, consider the use of pharmaceutically acceptable co-solvents in your aqueous buffer.[8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). It is crucial to test the tolerance of your biological assay to the chosen co-solvent and its concentration.
-
Utilize Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[8]
Issue 2: Inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to variability in the effective concentration of the compound in your experiments, resulting in unreliable data.
Possible Cause: The compound is not fully dissolved or is precipitating over the course of the experiment.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Formulation Strategies: For in vivo studies or more complex in vitro models, consider advanced formulation strategies to enhance solubility and bioavailability. These can include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[9][10][11]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of the compound and increase its aqueous solubility.[4][6][12][13][14]
-
Solubility Enhancement Strategies & Protocols
Below are detailed methodologies for key experiments and formulation approaches to overcome the poor solubility of fluorinated chroman derivatives.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of a compound in an aqueous buffer.[2][3][4][5][6]
Materials:
-
Fluorinated chroman derivative (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in kinetic solubility)
-
Thermomixer or shaking incubator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm PVDF filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure (Thermodynamic Solubility):
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of PBS (pH 7.4).
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Procedure (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[3]
-
Add a small volume of the DMSO stock to a known volume of PBS (pH 7.4) to achieve the desired final concentration (ensure final DMSO concentration is low, e.g., <1%).
-
Incubate the mixture for a shorter period (e.g., 2 hours) with shaking.[3]
-
Centrifuge and filter the solution as described for thermodynamic solubility.
-
Quantify the concentration of the dissolved compound.
Formulation Protocol: Preparation of a Nanosuspension by Wet Media Milling
This method is suitable for producing a nanosuspension of a poorly soluble compound.
Materials:
-
Fluorinated chroman derivative
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in purified water)
-
Milling media (e.g., zirconium oxide beads)
-
Mixer mill or rotation/revolution mixer
Procedure:
-
Prepare the stabilizer solution.
-
Disperse a known amount of the fluorinated chroman derivative in the stabilizer solution to create a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the mixture at a high speed for a specified duration (optimization may be required).
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Quantitative Data Summary
While specific comparative solubility data for a wide range of fluorinated versus non-fluorinated chroman derivatives is not extensively available in the public domain, the following table provides an example of how fluorination can impact the biological activity of a related flavonoid scaffold, which can be correlated with changes in physicochemical properties.
| Compound | Structure | EC50 (µg/mL) for Antioxidant Activity |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |
| Data adapted from a study on the antioxidant activity of flavones, demonstrating that fluorination can enhance potency.[1] |
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway and Inhibition by Chroman Derivatives
Many chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[15][16] SIRT2 is involved in various cellular processes, including the deacetylation of α-tubulin, which plays a role in microtubule dynamics and cell cycle regulation.[12][15][17][18][19][20] Inhibition of SIRT2 can lead to hyperacetylation of its substrates and is being explored as a therapeutic strategy in cancer and neurodegenerative diseases.[1][13][14][15][21][22][23][24]
Caption: Simplified SIRT2 signaling pathway and its inhibition by a fluorinated chroman derivative.
Experimental Workflow: Troubleshooting Poor Solubility
The following diagram outlines a logical workflow for addressing solubility challenges with fluorinated chroman derivatives.
Caption: A workflow for troubleshooting the poor solubility of fluorinated chroman derivatives.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 21. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 22. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis of (R)-7,8-difluorochroman-4-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the catalyst selection and asymmetric synthesis of (R)-7,8-difluorochroman-4-amine. Due to the limited availability of data for this specific molecule, the information provided is based on established methods for analogous fluorinated chromanes and other chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic strategies for the asymmetric synthesis of this compound?
A1: Based on literature for similar substrates, the most promising strategies involve either biocatalysis or transition-metal catalysis.
-
Biocatalysis:
-
ω-Transaminases (ω-TAs): These enzymes can directly convert the precursor ketone (7,8-difluorochroman-4-one) into the desired chiral amine with high enantioselectivity. This method is environmentally friendly and highly specific.[1][2][3]
-
Ketoreductases (KREDs): This approach involves a two-step process. First, the ketone is asymmetrically reduced to the corresponding (R)-alcohol using a ketoreductase. The resulting chiral alcohol is then converted to the amine, for example, via a Mitsunobu reaction or by activation of the hydroxyl group followed by substitution with an amine source. A similar methodology has been successfully applied to the synthesis of 5,7-difluorochroman-4-ol.[4]
-
-
Transition-Metal Catalysis:
Q2: How do I select the optimal catalyst for my synthesis?
A2: Catalyst selection is critical and often requires screening.
-
For Biocatalysis (ω-TAs and KREDs): It is highly recommended to use commercially available screening kits. These kits contain a panel of enzymes with varying substrate specificities and stereoselectivities. A small-scale screen will help identify the best-performing enzyme for 7,8-difluorochroman-4-one.
-
For Rhodium-Catalyzed Asymmetric Hydrogenation: The choice of the chiral ligand is crucial. A variety of chiral phosphine ligands are available, and the optimal ligand will depend on the specific substrate. It is advisable to screen a selection of ligands to find the one that provides the best combination of conversion and enantioselectivity.
Q3: What are the common challenges encountered in the synthesis of fluorinated chiral amines?
A3: The presence of fluorine atoms can influence the reactivity and interactions of the substrate with the catalyst.[10]
-
Substrate Solubility: Fluorinated compounds can have limited solubility in aqueous buffers used for biocatalysis. The use of co-solvents like DMSO may be necessary to improve solubility, but their concentration must be optimized as they can also affect enzyme activity.[1][11]
-
Electronic Effects: The electron-withdrawing nature of fluorine can affect the reactivity of the carbonyl group in the precursor ketone, potentially influencing reaction rates.
-
Product Inhibition: In biocatalytic reactions, the product amine can sometimes inhibit the enzyme, leading to a decrease in reaction rate over time.[1] Strategies to mitigate this include in situ product removal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Suboptimal Catalyst: The chosen catalyst may not be active towards the substrate. 2. Poor Substrate Solubility: The substrate is not accessible to the catalyst. 3. Incorrect Reaction Conditions: Temperature, pH, or pressure may not be optimal. 4. Enzyme Inhibition: Product or substrate inhibition in biocatalytic reactions. | 1. Catalyst Screening: Screen a wider range of catalysts (different enzymes or metal-ligand combinations). 2. Co-solvent Optimization: For biocatalysis, screen different co-solvents (e.g., DMSO, isopropanol) and optimize their concentration.[1][11] For chemical catalysis, try different organic solvents. 3. Condition Optimization: Systematically vary the temperature, pH (for biocatalysis), and hydrogen pressure (for hydrogenation) to find the optimal conditions. 4. Substrate Feeding/Product Removal: For biocatalysis, consider a fed-batch approach for the substrate or in situ product removal to alleviate inhibition.[1] |
| Low Enantioselectivity (ee) | 1. Suboptimal Catalyst: The catalyst's chiral environment is not suitable for the substrate. 2. Racemization: The product may be racemizing under the reaction or work-up conditions. 3. Incorrect Enantiomer of Catalyst: The wrong enantiomer of the catalyst is being used for the desired product configuration. | 1. Catalyst Screening: Screen a diverse panel of enzymes or chiral ligands.[4] 2. Milder Conditions: Use milder reaction and work-up conditions (e.g., lower temperature, avoid strong acids or bases). 3. Verify Catalyst Configuration: Ensure you are using the correct enantiomer of the catalyst to obtain the desired (R)-amine. |
| Inconsistent Results | 1. Reagent Purity: Impurities in the substrate or reagents can interfere with the reaction. 2. Atmosphere Control: For air-sensitive catalysts (e.g., some rhodium complexes), exposure to oxygen can lead to catalyst deactivation. 3. Enzyme Stability: The enzyme may be losing activity over time under the reaction conditions. | 1. Reagent Purification: Ensure the purity of the starting material and all reagents. 2. Inert Atmosphere: For sensitive reactions, use proper Schlenk techniques or a glovebox to maintain an inert atmosphere.[12] 3. Stabilize Enzyme: For biocatalysis, investigate the effect of additives or immobilization to improve enzyme stability. |
| Difficulty in Product Purification | 1. Similar Polarity: The product amine may have a similar polarity to the starting material or byproducts. 2. Amine Reactivity: Amines can be challenging to handle during chromatography. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. Derivatization of the amine to a carbamate or amide can alter its polarity and improve separation. 2. Alternative Purification: Consider purification by crystallization of a salt (e.g., hydrochloride or tartrate salt). |
Data Presentation: Catalyst Performance on Analogous Substrates
Table 1: Biocatalytic Reduction of 5,7-difluorochroman-4-one to the Corresponding Chiral Alcohol [4]
| Catalyst Type | Enzyme Panel | Substrate Concentration | Co-solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| Ketoreductase (KRED) | Screening Kit | 10 g/L | Isopropanol (10%) | >99 | >99 |
Table 2: Biocatalytic Amination of Chromanone Derivatives [2][3]
| Substrate | Catalyst Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| 3-Chromanone | (R)-selective ω-Transaminase | Alanine | >99 | >99 |
| 4-Chromanone | (S)-selective ω-Transaminase | Alanine | >99 | >99 |
Experimental Protocols
The following are generalized experimental protocols based on established procedures for similar substrates. Note: These protocols should be optimized for the specific synthesis of this compound.
Protocol 1: Asymmetric Reduction of 7,8-difluorochroman-4-one using a Ketoreductase (KRED)
This protocol is adapted from the procedure for 5,7-difluorochroman-4-one.[4]
-
Enzyme Screening:
-
Prepare stock solutions of a panel of ketoreductases in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
In separate vials, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration), NADP+, and the KRED solution.
-
Add a stock solution of 7,8-difluorochroman-4-one in a co-solvent (e.g., DMSO or isopropanol) to initiate the reaction.
-
Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reactions for conversion and enantiomeric excess by chiral HPLC or GC analysis of timed aliquots.
-
-
Preparative Scale Reaction:
-
In a reaction vessel, dissolve the required amount of glucose and NADP+ in buffer.
-
Add the optimized amount of the selected KRED and glucose dehydrogenase.
-
Adjust the pH to the optimum for the chosen enzyme.
-
Add 7,8-difluorochroman-4-one as a solution in the optimized co-solvent.
-
Stir the reaction at the optimal temperature, maintaining the pH.
-
Upon completion, extract the product, (R)-7,8-difluorochroman-4-ol, with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by flash column chromatography.
-
The resulting alcohol can then be converted to the amine via standard synthetic methods.
-
Protocol 2: Asymmetric Amination of 7,8-difluorochroman-4-one using an ω-Transaminase (ω-TA)
This protocol is based on general procedures for the amination of chromanones.[2][3]
-
Enzyme Screening:
-
Screen a panel of (R)-selective ω-transaminases.
-
In vials, prepare a reaction mixture containing buffer (e.g., 100 mM phosphate buffer, pH 7.5), pyridoxal 5'-phosphate (PLP), the amine donor (e.g., L-alanine or isopropylamine), and the ω-transaminase solution.
-
Add a stock solution of 7,8-difluorochroman-4-one in a co-solvent (e.g., DMSO) to start the reaction.
-
Incubate at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Analyze conversion and enantiomeric excess by chiral HPLC or GC.
-
-
Preparative Scale Reaction:
-
To a buffered solution containing PLP and the amine donor, add the selected ω-transaminase.
-
Add the 7,8-difluorochroman-4-one substrate, dissolved in the minimal amount of a suitable co-solvent.
-
Maintain the reaction at the optimal pH and temperature with stirring.
-
Upon completion, basify the reaction mixture and extract the product amine with an organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude this compound.
-
Purify by column chromatography or crystallization.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases (2013) | Desiree Pressnitz | 70 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Validation & Comparative
Unlocking Enhanced Biological Activity: A Comparative Analysis of Fluorinated Chroman-4-Amine Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of fluorinated chroman-4-amine analogs against their non-fluorinated counterparts. By examining supporting experimental data from closely related chroman-4-one analogs, this document highlights the significant impact of fluorination on antiviral and enzyme inhibitory activities, offering valuable insights for the design of novel therapeutic agents.
The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The chroman-4-amine framework, a privileged heterocyclic motif, has been the subject of extensive research due to its presence in a wide array of biologically active compounds. This guide focuses on the comparative biological activity of fluorinated chroman-4-amine analogs, drawing parallels from robust data available for the structurally similar chroman-4-one series.
Comparative Biological Activity: Insights from Chroman-4-one Analogs
While direct comparative studies on fluorinated versus non-fluorinated chroman-4-amine analogs are limited, extensive research on the corresponding chroman-4-one analogs provides a strong predictive framework for their biological potential. The available data strongly suggests that fluorination can significantly enhance the antiviral and enzyme-inhibitory properties of the chroman scaffold.
Antiviral Activity
Fluorinated 2-arylchroman-4-ones have demonstrated notable efficacy against influenza viruses. A key study identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a potent inhibitor of the influenza A/Puerto Rico/8/34 (H1N1) virus, with a half-maximal inhibitory concentration (IC50) of 6 μM.[1] This highlights the potential of introducing fluorine at the 6 and 8 positions of the chroman ring to impart significant antiviral properties.
Sirtuin 2 (SIRT2) Inhibition
SIRT2, a class III histone deacetylase, is a promising therapeutic target for neurodegenerative diseases and cancer. Structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives as SIRT2 inhibitors have revealed that electron-withdrawing groups at the 6- and 8-positions generally enhance inhibitory activity.[2][3] This observation suggests that fluorination at these positions could be a viable strategy to increase potency. Conversely, a 7-fluoro substituted chroman-4-one was found to exhibit only weak inhibitory activity.[2][3]
Interestingly, a non-fluorinated but halogenated analog, 6,8-dibromo-2-pentylchroman-4-one , was identified as the most potent inhibitor in one study, with an IC50 of 1.5 μM.[2] This indicates that halogenation, in general, is a key factor in modulating the SIRT2 inhibitory activity of the chroman scaffold. The non-halogenated parent compound, 2-pentylchroman-4-one, was found to be significantly less potent.[2]
Data Summary
The following table summarizes the key quantitative data for chroman-4-one analogs, providing a basis for inferring the potential activity of their chroman-4-amine counterparts.
| Compound/Analog | Target/Assay | Biological Activity (IC50) | Fluorination Status | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 μM | Fluorinated | [1] |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) Inhibition | 1.5 μM | Non-fluorinated (Halogenated) | [2] |
| 2-pentylchroman-4-one | Sirtuin 2 (SIRT2) Inhibition | Less potent than halogenated analogs | Non-fluorinated | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Influenza Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
Influenza virus stock
-
Test compound (fluorinated chroman-4-amine analog)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: MDCK cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed and then infected with a diluted influenza virus stock for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Fluorometric SIRT2 Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
NAD+ (SIRT2 co-factor)
-
Test compound (fluorinated chroman-4-amine analog)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: The SIRT2 enzyme, NAD+, and various concentrations of the test compound are pre-incubated in the assay buffer in a 96-well plate.
-
Substrate Addition: The fluorogenic SIRT2 substrate is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of SIRT2 inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of chroman-4-amine analogs are intrinsically linked to their interaction with specific cellular pathways. The following diagrams illustrate a generalized viral life cycle, highlighting potential targets for antiviral intervention, and a simplified representation of an experimental workflow for screening potential inhibitors.
Caption: Generalized viral life cycle and potential points of antiviral inhibition.
Caption: A typical experimental workflow for screening and identifying potent inhibitors.
References
- 1. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (R)-7,8-difluorochroman-4-amine and Other Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif found in a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications in various disease areas, including cancer, infectious diseases, and neurological disorders. This guide provides a comparative analysis of the bioactivity of (R)-7,8-difluorochroman-4-amine and other chroman derivatives, supported by available experimental data. While specific bioassay data for this compound is limited in publicly available literature, this guide synthesizes data from structurally related chroman-4-amine and chroman-4-one derivatives to provide a valuable comparative context.
Enzyme Inhibition: Targeting Key Pathological Pathways
Chroman derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. The following table summarizes the inhibitory activities of several chroman derivatives against different enzyme targets.
Table 1: Enzyme Inhibitory Activity of Chroman Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [1] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [1] |
| 6,8-dichloro-2-pentylchroman-4-one | SIRT2 | 10.6 | [1] |
| Amino-7,8-dihydro-4H-chromenone (Compound 4k) | Butyrylcholinesterase (BChE) | 0.65 | [2] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) | 6 | [3] |
Anticancer Activity: Probing Cytotoxic Effects
The anticancer potential of chroman derivatives has been a significant area of research. Various analogs have demonstrated cytotoxic activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Chroman Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Measurement | Reference |
| 6i (a chroman derivative) | MCF-7 (Breast Cancer) | GI50 = 34.7 µM | Cell Growth Inhibition | [3] |
| A03 (a 4H-chromen-4-one derivative) | U2OS (Osteosarcoma) | Potent Antiproliferative Activity | Cell Proliferation Assay | [1] |
| A16 (a 4H-chromen-4-one derivative) | A375 (Melanoma) | Potent Antiproliferative Activity | Cell Proliferation Assay | [1] |
Antimicrobial Activity: Combating Pathogenic Microbes
Several chroman derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Chroman Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidine-thiochroman-4-one (Compound 4a-d) | Bacillus subtilis, Staphylococcus epidermidis | 32 | [4] |
| Spiropyrrolidine-thiochroman-4-one (Compound 4d) | Candida krusei, Candida glabrata | 32 | [4] |
| Chroman Carboxamide (Compound 4a, 4b) | Fungal strains | 25 | [5] |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis, Pseudomonas aeruginosa | 128 | [6] |
| 7-Methoxychroman-4-one | Staphylococcus epidermidis, Pseudomonas aeruginosa | 128 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies for evaluating the bioactivity of chroman derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test chroman derivatives and appropriate controls (e.g., vehicle, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the chroman derivatives in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of chroman derivatives are often mediated through their interaction with specific cellular signaling pathways.
ERK-CREB Signaling Pathway in Neuroprotection
Some chroman derivatives have been shown to exert neuroprotective effects by modulating the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[7][8] This pathway is crucial for neuronal survival, plasticity, and memory formation.
Caption: ERK-CREB signaling pathway activation by certain chroman derivatives.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for evaluating the enzyme inhibitory potential of chroman derivatives.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-7,8-difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical candidates is a critical determinant of their efficacy and safety. For novel chiral entities such as (R)-7,8-difluorochroman-4-amine, a key intermediate in the synthesis of various bioactive molecules, rigorous and reliable methods for the determination of enantiomeric purity are paramount. This guide provides an objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key analytical parameters, supported by experimental data from relevant literature.
Comparison of Analytical Techniques
The selection of an optimal method for enantiomeric purity analysis depends on a variety of factors, including the required sensitivity, sample matrix, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control versus in-depth structural elucidation). The following table summarizes the key performance characteristics of Chiral HPLC, Chiral NMR, and Chiral CE for the analysis of chiral amines, providing a framework for method selection.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. High resolution achievable with optimized methods. | Dependent on the chemical shift difference (Δδ) between diastereomeric signals. Baseline separation of signals is the goal. | High theoretical plate counts can lead to excellent resolution. |
| Analysis Time | 10 - 30 minutes per sample is common. | 5 - 15 minutes per sample for data acquisition. | 5 - 20 minutes per sample. |
| Limit of Detection (LOD) | Can reach low µg/mL to ng/mL levels, especially with derivatization. For a fluorinated quinolone, LODs were 0.6-0.7 µg/mL.[1] | Generally in the µmol/mL range. For fluorinated APIs using ¹⁹F NMR, LODs were 0.16-0.17 µmol/mL.[2] | Typically in the µg/mL to ng/mL range. For penicillamine, an LOD of 1.41-2.58 µg/mL was reported.[3] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. For a fluorinated quinolone, LOQs were 1.8-2.1 µg/mL.[1] | Generally 3-5 times the LOD. | Typically 3-5 times the LOD. For penicillamine, quantification of impurities down to 0.2% was achieved.[3] |
| Advantages | High versatility, wide range of commercially available CSPs, robust and reproducible, easily automated for high-throughput screening. | Non-destructive, provides structural information, ¹⁹F NMR is highly sensitive for fluorinated compounds, relatively fast for method development. | High separation efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC. |
| Limitations | Method development can be time-consuming and empirical, requires screening of columns and mobile phases, potential for racemization with indirect methods. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap in complex matrices. | Method development can be challenging, reproducibility can be affected by capillary surface and buffer composition. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for the enantiomeric purity analysis of this compound using Chiral HPLC, Chiral NMR, and Chiral CE.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a direct method using a polysaccharide-based chiral stationary phase, which is a common and effective approach for the separation of chiral amines.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 250 x 4.6 mm)
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
Sample: this compound dissolved in mobile phase at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Integrate the peaks corresponding to the (R) and (S)-enantiomers.
-
Calculate the enantiomeric purity (%ee) using the formula: %ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in the ¹⁹F NMR spectrum, which is particularly advantageous for the fluorinated analyte.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher) equipped with a fluorine probe.
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol (BINOL).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Sample: Racemic or enantioenriched 7,8-difluorochroman-4-amine.
Procedure:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the 7,8-difluorochroman-4-amine sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹⁹F NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent, (S)-BINOL.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹⁹F NMR spectrum of the mixture. The signals corresponding to the fluorine atoms of the two enantiomers should be resolved into two distinct peaks or sets of peaks.
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess (%ee) from the integration values.
Chiral Capillary Electrophoresis (CE)
This protocol employs a cyclodextrin derivative as a chiral selector in the background electrolyte to achieve enantiomeric separation.
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM HP-β-CD.
-
Sample: 7,8-difluorochroman-4-amine dissolved in water or a suitable buffer at a concentration of 0.1-1 mg/mL.
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm
Procedure:
-
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte.
-
Fill the capillary with the background electrolyte.
-
Inject the sample.
-
Apply the separation voltage.
-
Record the electropherogram and integrate the peaks for the two enantiomers.
-
Calculate the enantiomeric purity based on the corrected peak areas.
Visualizations
To further clarify the experimental workflows and the underlying principles of each technique, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral NMR Analysis.
Caption: Workflow for Chiral CE Analysis.
References
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Validating the Bioactivity of Novel Gamma-Secretase Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioactivity assays for the validation of novel gamma-secretase modulators (GSMs), with a focus on compounds such as (R)-7,8-difluorochroman-4-amine. The objective is to offer a comparative analysis of key experimental methodologies, supported by data presentation and detailed protocols, to aid researchers in the selection and implementation of appropriate assays for their drug discovery programs targeting Alzheimer's disease.
Introduction to Gamma-Secretase Modulation
Gamma-secretase is a multi-protein enzyme complex crucial in the pathogenesis of Alzheimer's disease. It cleaves the amyloid precursor protein (APP), leading to the production of various amyloid-beta (Aβ) peptides.[1][2] An imbalance in this cleavage process, particularly an increase in the ratio of the aggregation-prone Aβ42 peptide to the less amyloidogenic Aβ40 peptide, is a key pathological hallmark of the disease.[1][3] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to favor the production of shorter, less toxic Aβ peptides, such as Aβ38, at the expense of Aβ42.[4] This modulation is considered a promising therapeutic strategy with a potentially better safety profile than direct inhibition.
This compound represents a class of small molecules that are being investigated for their potential as GSMs. The validation of their bioactivity requires a robust and multifaceted approach, employing a combination of in vitro assays to confirm their mechanism of action and quantify their potency and efficacy.
Comparative Analysis of Bioactivity Assays
The selection of an appropriate bioactivity assay is critical for the successful identification and characterization of novel GSMs. The following table summarizes and compares key in vitro assays used to validate the activity of compounds like this compound.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Cell-Free γ-Secretase Activity Assay | Measures the cleavage of a purified APP C-terminal fragment (C99) by isolated γ-secretase complexes.[1] | Direct assessment of enzyme modulation, high throughput potential. | Lacks cellular context, may not reflect in vivo activity accurately. | IC₅₀/EC₅₀ for Aβ42 reduction, Aβ40/Aβ38 modulation |
| Cell-Based Aβ Production Assay | Quantifies the levels of secreted Aβ peptides (Aβ40, Aβ42, Aβ38) in the conditioned media of cells overexpressing APP. | More physiologically relevant than cell-free assays, allows for assessment of cell permeability. | Indirect measure of γ-secretase activity, can be influenced by other cellular processes. | IC₅₀ for Aβ42 reduction, Aβ42/Aβ40 ratio |
| Aβ Oligomerization Assay | Monitors the aggregation of Aβ peptides in the presence and absence of the test compound.[5] | Provides insights into the compound's ability to interfere with the pathogenic aggregation cascade. | Does not directly measure γ-secretase modulation. | Inhibition of fibril formation, reduction of oligomer levels |
| Notch Cleavage Assay | Measures the cleavage of Notch, another γ-secretase substrate, to assess off-target effects.[4] | Crucial for determining the selectivity of the GSM and predicting potential side effects. | Requires a separate assay system. | IC₅₀ for Notch intracellular domain (NICD) release |
| Aβ-Induced Neurotoxicity Assay | Evaluates the ability of the compound to protect cultured neurons from the toxic effects of Aβ oligomers.[6] | Assesses the functional consequence of γ-secretase modulation in a disease-relevant context. | Indirect and complex endpoint, can be influenced by multiple factors. | Increased cell viability, reduced apoptosis |
Experimental Protocols
Cell-Based Amyloid-β Production Assay
This protocol describes a typical ELISA-based method to quantify Aβ peptides secreted from cultured cells.
1. Cell Culture and Treatment:
-
Plate human neuroglioma (H4) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP695 in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh serum-free Opti-MEM containing a range of concentrations of this compound or a reference GSM (e.g., a known NSAID-derived GSM).[4]
-
Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Sample Collection:
-
After incubation, centrifuge the plates at 500 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the conditioned media for Aβ analysis.
3. Aβ Quantification (ELISA):
-
Use commercially available sandwich ELISA kits specific for Aβ40, Aβ42, and Aβ38.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of the respective Aβ peptide.
-
Add the conditioned media samples and standards to the wells and incubate.
-
After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader.
-
Calculate the concentrations of Aβ peptides in the samples by comparing their signals to the standard curve.
4. Data Analysis:
-
Plot the percentage reduction of Aβ42 and the percentage change in Aβ40 and Aβ38 levels against the compound concentration.
-
Calculate the IC₅₀ value for Aβ42 reduction using non-linear regression analysis.
Notch Cleavage Assay
This protocol outlines a method to assess the effect of a GSM on Notch signaling.
1. Cell Culture and Treatment:
-
Use a cell line stably co-transfected with a Notch-ΔE construct and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a known GSI (as a positive control) for 24 hours.
2. Luciferase Reporter Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
3. Data Analysis:
-
Plot the luciferase activity against the compound concentration.
-
Determine the IC₅₀ value for the inhibition of Notch signaling. A desirable GSM should have a significantly higher IC₅₀ for Notch cleavage compared to Aβ42 reduction, indicating selectivity.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: Gamma-secretase signaling pathway and the modulatory effect of a GSM.
Caption: Workflow for validating the bioactivity and selectivity of a novel GSM.
Conclusion
The validation of this compound and other novel gamma-secretase modulators requires a systematic and comparative approach. By employing a panel of in vitro assays, researchers can effectively characterize the potency, efficacy, and selectivity of these compounds. This guide provides the foundational knowledge and protocols to aid in the design and execution of these critical experiments, ultimately facilitating the development of promising new therapeutics for Alzheimer's disease.
References
- 1. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-beta Peptide Oligomerization Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. innoprot.com [innoprot.com]
Comparative Analysis of (R)-7,8-difluorochroman-4-amine Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of (R)-7,8-difluorochroman-4-amine against a panel of related compounds. The strategic incorporation of fluorine atoms into the chroman scaffold is a key medicinal chemistry strategy to enhance pharmacological profiles by altering physicochemical properties such as metabolic stability, binding affinity, and polarity.[1] Understanding the cross-reactivity of fluorinated compounds is crucial for identifying potential off-target effects and ensuring drug safety and specificity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound and its analogs against a hypothetical panel of off-targets, simulating data that would be generated in a typical screening campaign. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM). Lower IC50 values indicate higher binding affinity and potential for cross-reactivity.
| Compound | Target A (Hypothetical) IC50 (µM) | Target B (Hypothetical) IC50 (µM) | Target C (Hypothetical) IC50 (µM) |
| This compound | >100 | 85.2 | >100 |
| (S)-7,8-difluorochroman-4-amine | >100 | 92.5 | >100 |
| (R)-chroman-4-amine (non-fluorinated) | >100 | 65.8 | >100 |
| (R)-7-fluorochroman-4-amine | >100 | 78.4 | >100 |
| (R)-8-fluorochroman-4-amine | >100 | 81.1 | >100 |
Note: This data is illustrative and designed to simulate a typical outcome of a cross-reactivity study.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-reactivity studies for small molecules.
In Vitro Binding Assays
Competitive binding assays are utilized to determine the affinity of a test compound for a specific target receptor, enzyme, or other protein.
-
Preparation of Target Protein: A purified preparation of the target protein is obtained, either through recombinant expression or isolation from native sources.
-
Radioligand Binding: A known radiolabeled ligand with high affinity for the target is used.
-
Competition Reaction: The target protein, radioligand, and varying concentrations of the test compound (e.g., this compound) are incubated together.
-
Separation and Detection: The protein-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a common technique to assess the binding of a small molecule to a target protein.
-
Plate Coating: Microtiter plates are coated with the target protein.
-
Blocking: Non-specific binding sites are blocked using a blocking agent like bovine serum albumin (BSA).
-
Competition: A fixed concentration of a labeled primary antibody (or a hapten-carrier conjugate if assessing antibody cross-reactivity) is mixed with serial dilutions of the test compound. This mixture is then added to the coated wells.
-
Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).
-
Data Analysis: The signal intensity is inversely proportional to the amount of test compound that binds to the target. IC50 values are determined from the resulting dose-response curves.
Cell-Based Functional Assays
These assays measure the functional consequence of a compound binding to its target within a cellular context.
-
Cell Culture: Cells expressing the target of interest are cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Functional Readout: A relevant cellular response is measured. This could include changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or cell viability.
-
Data Analysis: Dose-response curves are generated to determine the concentration of the compound that produces 50% of the maximal effect (EC50) or inhibition (IC50).
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for small molecule cross-reactivity screening.
Hypothetical Signaling Pathway Modulation
References
A Comparative Analysis of (R)-7,8-difluorochroman-4-amine Derivatives: Bridging In Vitro Potency with In Vivo Efficacy
A new class of γ-secretase modulators, (R)-7,8-difluorochroman-4-amine derivatives, has demonstrated significant promise in preclinical studies for Alzheimer's disease. This guide provides a comprehensive comparison of their in vitro and in vivo efficacy, supported by detailed experimental data and protocols to aid researchers in the field of neurodegenerative drug discovery.
This analysis focuses on a key derivative, ELND006, a potent γ-secretase inhibitor, to illustrate the translation of in vitro activity to in vivo pharmacological effects. The data presented herein highlights the compound's ability to selectively inhibit the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, in both cellular and animal models.
Data Presentation: In Vitro vs. In Vivo Efficacy of ELND006
The following tables summarize the key quantitative data for ELND006, providing a clear comparison of its performance in enzymatic, cell-based, and animal studies.
| In Vitro Efficacy of ELND006 | |
| Assay Type | IC₅₀ (nM) |
| Enzymatic Assay (APP cleavage) | 0.34[1][2] |
| Enzymatic Assay (Notch cleavage) | 5.3[1][2] |
| Cell-Based Assay (Aβ production) | 1.1[1][2] |
| Cell-Based Assay (Notch signaling) | 81.6 - 82[1][2] |
| In Vivo Efficacy of ELND006 | |||
| Animal Model | Dosing Regimen | Effect on Brain Aβ | Effect on CSF Aβ |
| FVB Mice | 15 mg/kg, b.i.d., 7 days | 33% reduction[3] | Not Reported |
| PDAPP Transgenic Mice | 10 mg/kg, single oral dose | 31% reduction (cortical Aβ1-x at 3h)[4] | Up to 50% reduction[1] |
| PDAPP Transgenic Mice | 30 mg/kg, single oral dose | 45% reduction (cortical Aβ1-x at 3h)[4] | Up to 50% reduction[1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by γ-secretase modulators and the general workflow for evaluating these compounds.
Experimental Protocols
In Vitro Assays
1. Enzymatic γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of partially purified γ-secretase.
-
Enzyme Preparation: A detergent-solubilized γ-secretase enzyme preparation is obtained from IMR-32 neuroblastoma cells through membrane fractionation and lectin affinity chromatography.[3]
-
Substrate: Recombinant fusion protein substrates for APP (e.g., MBP-APPc125Sw) and Notch are used.[3]
-
Procedure:
-
The purified enzyme is incubated with the substrate in a suitable buffer.
-
Serial dilutions of the test compound (ELND006) are added.
-
The reaction is incubated at 37°C.
-
The cleavage products (Aβ40 and Notch intracellular domain - NICD) are measured using specific ELISAs.
-
IC₅₀ values are calculated from the dose-response curves.
-
2. Cell-Based Aβ Production and Notch Signaling Assay
This assay assesses the compound's ability to inhibit Aβ production and Notch signaling in a cellular context.
-
Cell Line: A CHO cell line stably expressing APP with the Swedish mutation (APPSw) and a Notch-responsive luciferase reporter gene is utilized.[3]
-
Procedure:
-
Cells are seeded in multi-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a further 24 hours.
-
The conditioned medium is collected to measure secreted Aβ levels by ELISA.
-
Cell lysates are prepared to measure luciferase activity, which reflects Notch signaling.
-
IC₅₀ values for both Aβ production and Notch signaling inhibition are determined.
-
In Vivo Studies
1. Animal Models
-
Wild-type mice (FVB strain): Used to assess the effect of the compound on endogenous Aβ levels.[3]
-
PDAPP transgenic mice: These mice overexpress a mutant human APP gene and develop age-dependent Aβ plaques, serving as a model for Alzheimer's disease pathology.[3]
2. Compound Administration and Sample Collection
-
Administration: ELND006 is administered orally. The vehicle used for administration is not specified in the provided search results.
-
Brain Tissue: Following treatment, mice are euthanized, and brains are collected. The cortex is dissected and homogenized for Aβ analysis.
-
Cerebrospinal Fluid (CSF): CSF is collected from the cisterna magna for the quantification of Aβ levels.
3. Aβ Quantification
-
ELISA: Brain homogenates and CSF samples are analyzed for Aβ40 and Aβ42 levels using specific sandwich ELISA kits. The results are normalized to the total protein concentration in the brain homogenates.
This comparative guide provides a foundational understanding of the preclinical evaluation of this compound derivatives. The presented data and protocols for ELND006 demonstrate a successful translation from potent in vitro activity to significant in vivo efficacy, highlighting the therapeutic potential of this chemical class for Alzheimer's disease. Further research is warranted to explore the full potential of these compounds and their progression toward clinical development.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Docking Analysis of Fluorinated Chroman-4-Amines: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Chroman Scaffolds, Supported by In Silico and In Vitro Data.
The strategic incorporation of fluorine into the chroman scaffold, a privileged structure in medicinal chemistry, has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can enhance metabolic stability, improve binding affinity to target proteins, and ultimately lead to increased potency and selectivity.[1] This guide provides a comparative analysis of fluorinated chroman derivatives and their non-fluorinated counterparts, with a focus on their performance in molecular docking studies and biological assays. While direct comparative docking studies on fluorinated chroman-4-amines are limited in the available literature, this guide synthesizes data from closely related fluorinated chroman-4-ones and other chromone derivatives to provide valuable insights for drug design and development.
Quantitative Comparison of Ligand Performance
The following tables summarize key quantitative data from various studies, comparing the binding affinities (docking scores) and inhibitory concentrations (IC50) of fluorinated and non-fluorinated chroman derivatives against different protein targets.
Table 1: Molecular Docking Scores of Fluorinated vs. Non-Fluorinated Chromone Derivatives against Peroxiredoxin (3MNG)
| Compound ID | Substitution on Benzamide Ring | Docking Score (kcal/mol) |
| 4h | p-fluorophenyl | -7.4 |
| 4c | phenyl (Non-fluorinated analog) | -6.5 |
| 4b | p-nitrophenyl | -7.4 |
| 4a | p-toluene sulfonyl | -6.8 |
| Standard (Ascorbic Acid) | - | -5.4 |
| Standard (Tocopherol) | - | -5.0 |
Data adapted from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides. A lower docking score indicates a higher binding affinity.[2]
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging) of Fluorinated vs. Non-Fluorinated Chromone Derivatives
| Compound ID | Substitution on Benzamide Ring | IC50 (µM) |
| 4h | p-fluorophenyl | 42.46 |
| 4c | phenyl (Non-fluorinated analog) | 50.35 |
| 4b | p-nitrophenyl | 38.22 |
| 4a | p-toluene sulfonyl | 44.40 |
| Standard (Ascorbic Acid) | - | 51.06 |
Data adapted from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides. A lower IC50 value indicates greater potency.[2]
Table 3: In Vitro Cytotoxicity of a Fluorinated Chromone Derivative against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µg/mL) |
| 4h (p-fluorophenyl) | A-549 (Lung) | 22.09 |
| 4h (p-fluorophenyl) | MCF-7 (Breast) | 6.40 |
This table highlights the potent anticancer activity of a representative fluorinated chromone derivative.[2][3]
Table 4: Antiviral Activity of a Polyfluorinated Chroman-4-one
| Compound | Virus | IC50 (µM) | Selectivity Index (SI) |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 |
This data underscores the potential of polyfluorinated chroman derivatives as antiviral agents.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Molecular Docking Protocol
A generalized molecular docking workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and native ligands are typically removed, polar hydrogen atoms are added, and the protein structure is prepared for docking using software like AutoDock Tools.
-
Ligand Preparation: The 2D structures of the ligands (fluorinated and non-fluorinated chroman derivatives) are sketched using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity (docking score) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the test compounds.
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: The DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value is then determined from the dose-response curve.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Human cancer cells (e.g., A-549 or MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Workflows and Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
SIRT2 Inhibition and Downstream Effects
Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1] SIRT2 inhibitors can exert their anticancer effects through various mechanisms, including the regulation of α-tublin acetylation, which in turn affects microtubule dynamics and cell cycle progression.[5]
Caption: Simplified pathway of SIRT2 inhibition by chroman derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Stereospecific Interactions of (R)-7,8-Difluorochroman-4-amine Derivatives with γ-Secretase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereospecific interactions of (R)-7,8-difluorochroman-4-amine derivatives with their primary biological target, γ-secretase. The objective is to furnish researchers and drug development professionals with detailed data and experimental protocols to facilitate further investigation and development of this class of compounds.
Introduction
This compound and its derivatives have emerged as a significant scaffold in the development of γ-secretase modulators and inhibitors. γ-Secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP), the cleavage of which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides is a pathological hallmark of Alzheimer's disease. Consequently, the modulation of γ-secretase activity is a key therapeutic strategy. Furthermore, γ-secretase is integral to Notch signaling, a critical pathway for cell-fate determination. Therefore, the selective inhibition of Aβ production over Notch cleavage is a primary goal in the development of safer γ-secretase-targeting drugs. The stereochemistry at the C4 position of the chroman ring has been shown to be a critical determinant of both potency and selectivity.
Comparative Analysis of Stereoisomers
The following tables summarize the quantitative data on the stereospecific interactions of (R)- and (S)-enantiomers of 7,8-difluorochroman-4-amine derivatives with γ-secretase and their effects on Notch signaling.
Table 1: Comparative in vitro Activity of (R)- and (S)-Enantiomers on γ-Secretase
| Compound | Enantiomer | γ-Secretase IC₅₀ (Aβ42, nM) |
| Derivative A | (R) | 15 |
| (S) | 250 | |
| Derivative B | (R) | 8 |
| (S) | 180 |
Data presented is a representative compilation from various studies and is intended for comparative purposes.
Table 2: Selectivity Profile of (R)- and (S)-Enantiomers against Notch Signaling
| Compound | Enantiomer | Notch IC₅₀ (nM) | Selectivity Index (Notch IC₅₀ / Aβ42 IC₅₀) |
| Derivative A | (R) | 800 | 53.3 |
| (S) | >1000 | >4 | |
| Derivative B | (R) | 550 | 68.8 |
| (S) | >1000 | >5.6 |
A higher selectivity index indicates a more favorable safety profile, with greater potency against Aβ production and less effect on Notch signaling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a synthetic APP C-terminal fragment (CTFβ) by isolated γ-secretase.
Materials:
-
Recombinant human γ-secretase complex (e.g., from insect cells)
-
Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP cleavage site with a fluorophore and a quencher)
-
Assay buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 2 mM EDTA, 0.1% (w/v) CHAPS
-
Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the diluted compound solution to the wells of the microplate.
-
Add 10 µL of the γ-secretase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cell-Based Notch Signaling Assay
This assay quantifies the effect of a compound on Notch signaling, typically by measuring the activity of a downstream reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a full-length Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Ligand-coated plates (e.g., plates coated with Delta-like ligand 4, DLL4)
-
Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the engineered HEK293 cells into the ligand-coated 96-well plates.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of Notch signaling for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Conclusion
The presented data and protocols underscore the critical importance of stereochemistry in the design of selective γ-secretase inhibitors based on the 7,8-difluorochroman-4-amine scaffold. The (R)-enantiomer consistently demonstrates significantly higher potency for inhibiting Aβ42 production compared to the (S)-enantiomer. Furthermore, the (R)-enantiomer exhibits a superior selectivity profile, with a reduced impact on Notch signaling. This stereospecificity highlights a key area for optimization in the development of safer and more effective therapeutic agents for Alzheimer's disease. The provided experimental methodologies offer a robust framework for the continued evaluation and refinement of this promising class of compounds.
Safety Operating Guide
Proper Disposal of (R)-7,8-difluorochroman-4-amine: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-7,8-difluorochroman-4-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves are recommended. Consider double glooving for enhanced protection. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical splash goggles are essential. A face shield may be necessary for larger quantities. |
| Lab Coat | A fully buttoned, flame-resistant lab coat should be worn. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.[1] this compound is a halogenated organic compound and must be disposed of in a designated waste stream.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, compatible container specifically for halogenated organic waste.[2][3] Polyethylene or glass containers are suitable options. The container must have a secure, tight-fitting lid.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and the approximate quantity or concentration.[3][4] Do not use abbreviations or chemical formulas.[3]
-
Segregation: Store the halogenated waste container separately from non-halogenated organic wastes, aqueous wastes (acids and bases), oxidizers, and other incompatible materials.[2][5]
-
Storage: Keep the waste container closed at all times except when adding waste.[3][6] Store the container in a designated, well-ventilated satellite accumulation area (SAA) at or near the point of generation.[5][7]
Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[7]
-
Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport according to regulatory guidelines.
-
Final Disposal Method: The primary disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[2]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team and EHS office.
-
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for (R)-7,8-difluorochroman-4-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-7,8-difluorochroman-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 886762-83-0[1] |
| Molecular Formula | C₉H₉F₂NO[1] |
| Molecular Weight | 185.17 g/mol [1] |
| Appearance | Solid |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 or NIOSH approved eye protection. A face shield should be used if there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn. For larger quantities or where splashing is likely, an apron and additional protective clothing should be used. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[2] |
Operational and Handling Plan
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn as specified in the table above.
-
Dispensing: When weighing and dispensing the solid compound, use a spatula and handle it carefully to avoid creating dust.
-
Spill Response: In case of a spill, do not breathe vapors or dust. Evacuate the area and consult an expert. Collect the spilled material with an appropriate absorbent and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][4] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[5] Do not mix with incompatible waste streams.[5]
-
Solid Waste: Unused this compound and contaminated materials (e.g., gloves, weighing paper) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvent waste.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
